molecular formula C15H25Cl2N3 B1523326 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride CAS No. 1281095-50-8

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

カタログ番号: B1523326
CAS番号: 1281095-50-8
分子量: 318.3 g/mol
InChIキー: PZCBWDOJZXZRQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCBWDOJZXZRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and aqueous solubility profile of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Aqueous Solubility Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Introduction

In the landscape of drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, molecular weight and aqueous solubility are paramount, dictating everything from synthetic feasibility and formulation strategies to pharmacokinetic behavior and bioavailability. This guide provides a detailed technical examination of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond simple data reporting and provide a deeper, mechanistic understanding of why these properties are what they are and how they can be reliably determined and interpreted. This document is structured to equip researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to effectively work with this compound.

Section 1: Physicochemical Identity and Molecular Weight

The precise identity and mass of a molecule are its most fundamental characteristics. For 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, these details inform stoichiometry, concentration calculations, and analytical characterization.

Chemical Structure and Protonation State

1-Phenyl-4-(piperidin-3-yl)piperazine is a polybasic compound containing three nitrogen atoms, each capable of accepting a proton. The dihydrochloride salt form indicates that two of these nitrogen atoms are protonated, forming ammonium cations that are ionically bonded with two chloride anions. This salt formation is a common and critical strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1][2][3] The most likely protonation sites are the piperidine nitrogen and the piperazine nitrogen distal to the phenyl group, due to their higher basicity compared to the aniline-like nitrogen.

Caption: Structure of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride.

Molecular Formula and Weight

The molecular formula and weight are critical for all quantitative work. Based on its chemical structure, the properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₅Cl₂N₃[4]
Average Molecular Weight 318.29 g/mol
Monoisotopic Mass 317.14799 g/mol Calculated

The average molecular weight is used for preparing solutions of a specific molarity, while the monoisotopic mass is essential for high-resolution mass spectrometry analysis.

Section 2: Aqueous Solubility Profile - A Theoretical Framework

Aqueous solubility is not a single value but a profile that is highly dependent on the solution's properties, most notably pH. For an ionizable molecule like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, this pH-dependence is the most critical factor governing its behavior in aqueous media.

The Role of Salt Form in Enhancing Solubility

The conversion of the free base form of 1-Phenyl-4-(piperidin-3-yl)piperazine to its dihydrochloride salt drastically increases its aqueous solubility.[1][2] This is a direct consequence of introducing ionic character. The protonated amine groups and their associated chloride counter-ions can interact favorably with the polar water molecules through ion-dipole interactions, which are significantly stronger than the hydrogen bonding and dipole-dipole interactions that the less polar free base can form. This principle is a cornerstone of pharmaceutical formulation.[1]

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

The solubility of this compound is intrinsically linked to its acid-base equilibria. As a dihydrochloride salt of a weak base, its solubility in water is governed by the pH of the solution. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (protonated) to unionized (free base) forms of the molecule is described by the Henderson-Hasselbalch equation.[5][6][7][8]

pH = pKa + log ([Base] / [Acid])

For a compound with multiple pKa values, the overall solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the various protonated, more soluble species. As the pH of the solution increases towards and above the pKa values of the protonated amines, the equilibrium shifts towards the neutral, less soluble free base form, which can lead to precipitation. Conversely, at low pH, the compound exists predominantly in its highly soluble, fully protonated form. Therefore, a full solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is necessary to predict its behavior in biological systems.[9]

Section 3: Experimental Determination of Aqueous Solubility

To move from theory to practice, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the universally accepted "gold standard" for determining the thermodynamic solubility of a compound.[9][10] It is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive measure of a compound's solubility under specific conditions.

Detailed Step-by-Step Protocol: The Shake-Flask Method

This protocol outlines the necessary steps to determine the pH-dependent aqueous solubility of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

A. Materials and Reagents:

  • 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (solid powder)

  • Purified water (Type I or HPLC-grade)

  • A series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and chemically inert, low-binding syringe filters (e.g., 0.22 µm PVDF or PTFE)[10]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

B. Experimental Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific pH buffer. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.

    • Expert Insight: Using an amount that is 5-10 times the expected solubility minimizes the impact of weighing errors while ensuring saturation is achieved.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature. Agitate for an extended period, typically 24-72 hours.[10][11]

    • Expert Insight: This prolonged agitation is necessary to allow the system to reach thermodynamic equilibrium. For some compounds, especially those that may exist in different polymorphic forms, 72 hours is preferable to allow for any potential solid-state transformations to the most stable, least soluble form.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully separate the supernatant from the solid. This is best achieved by centrifugation, followed by filtration of the clear supernatant through a 0.22 µm syringe filter.[10]

    • Expert Insight: Pre-saturating the filter by discarding the first portion of the filtrate is a self-validating step to prevent loss of the analyte due to non-specific binding to the filter membrane.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in the same buffer. Analyze both the standards and the filtered samples by a validated analytical method, typically HPLC-UV.

    • Expert Insight: A robust HPLC method with a calibration curve spanning the expected concentration range is essential for accurate quantification. The R² value of the calibration curve should be >0.995 for trustworthiness.

  • Data Analysis: Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the equilibrium solubility at that specific pH and temperature. The results are typically reported in units of mg/mL or µg/mL.

Section 4: Data Presentation and Visualization

Clear visualization of workflows and data is essential for comprehension and reproducibility.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for the compound and provides a template for reporting experimentally determined solubility data.

ParameterValue / Data
IUPAC Name 1-phenyl-4-(piperidin-3-yl)piperazine;dihydrochloride
Molecular Formula C₁₅H₂₅Cl₂N₃
Molecular Weight 318.29 g/mol
Appearance Typically a white to off-white crystalline powder[1]
Solubility at 25°C (Hypothetical)
pH 1.2e.g., > 50 mg/mL
pH 4.5e.g., 25 mg/mL
pH 6.8e.g., 5 mg/mL
pH 7.4e.g., 1 mg/mL
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G A 1. Preparation Add excess solid to buffer vials (various pH) B 2. Equilibration Agitate at constant temp. (24-72 hours) A->B C 3. Phase Separation Centrifuge and filter supernatant B->C D 4. Quantification Analyze by HPLC-UV against standards C->D E 5. Data Reporting Calculate solubility (mg/mL) for each pH D->E

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Conclusion

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a compound whose utility in a research setting is fundamentally governed by its molecular weight and aqueous solubility. With a molecular weight of 318.29 g/mol , it falls well within the range of typical small molecule drug candidates. While specific experimental solubility data is not publicly cataloged, a strong theoretical understanding predicts high solubility at low pH, decreasing as the pH rises and the molecule deprotonates to its less soluble free base. This guide has provided the essential theoretical background and a detailed, field-proven experimental protocol—the shake-flask method—to enable researchers to accurately determine this critical pH-solubility profile. Adherence to this robust methodology is crucial for generating reliable data that can confidently guide formulation, preclinical testing, and all subsequent stages of drug development.

References

  • Grokipedia. (n.d.). Hydrochloride.
  • Enamine. (n.d.). 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride | 1281095-50-8.
  • Sapphire Bioscience. (n.d.). 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Scribd. (2019, August 12). Aqueous Solubility Determination Method.
  • Bevirt, K. M., & D’Souza, A. (2007).
  • Wikipedia. (n.d.). Hydrochloride.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Grokipedia. (n.d.). Henderson–Hasselbalch equation.
  • Science Notes. (2023, March 25). Henderson Hasselbalch Equation and Examples.
  • Ionis Pharmaceuticals. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • RCET. (n.d.). Henderson Hassel balch Equation.

Sources

Preliminary toxicity profile of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Abstract

This guide outlines a comprehensive, tiered strategy for establishing the preliminary toxicity profile of the novel chemical entity, 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. As specific toxicological data for this compound are not extensively available in public literature, this document serves as a methodological framework grounded in internationally recognized protocols and regulatory guidelines. The proposed workflow is designed to efficiently characterize the compound's potential for cytotoxicity, genotoxicity, cardiovascular toxicity, and acute systemic toxicity. By integrating a series of validated in vitro and in vivo assays, this guide provides the scientific rationale and detailed protocols necessary to build a robust safety profile, enabling informed decision-making in the early stages of drug development.

Introduction: The Imperative for Early-Stage Toxicity Profiling

1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a synthetic compound featuring a phenylpiperazine moiety linked to a piperidine ring. Compounds containing the phenylpiperazine scaffold are known to interact with a range of biological targets, including various neurotransmitter receptors, making them a common feature in centrally active drug candidates.[1][2] The piperidine ring is also a prevalent structure in pharmaceuticals.[3] Given the potential for potent biological activity, a rigorous and early assessment of a novel compound's safety profile is not merely a regulatory requirement but a fundamental component of risk management in drug development.[4]

The primary objective of preliminary toxicity profiling is to identify potential safety liabilities early, thereby saving significant time and resources by focusing on the most promising and safest candidates.[5][6] This guide details a logical, stepwise approach to de-risk 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, beginning with high-throughput in vitro assays and progressing to a definitive in vivo study.

Compound Profile
  • Chemical Name: 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

  • Molecular Formula: C₁₅H₂₅Cl₂N₃

  • Structural Class: Phenylpiperazine, Piperidine derivative

  • Anticipated Concerns: Phenylpiperazine derivatives have been associated with effects on the central nervous, cardiovascular, and hepatic systems.[7] The basic nitrogen atoms suggest potential for off-target interactions, including with cardiac ion channels like the hERG channel. Therefore, a focused assessment of cardiotoxicity is paramount.

A Tiered Approach to Toxicity Assessment

The proposed workflow is structured to maximize data acquisition while minimizing compound and animal usage, in line with the "3Rs" principle (Replacement, Reduction, Refinement).

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation cluster_2 Decision Gate Cytotoxicity 2.1 In Vitro Cytotoxicity (e.g., MTT/LDH Assays) Genotoxicity 2.2 Genotoxicity (Ames & Micronucleus) Cytotoxicity->Genotoxicity Establish non-toxic concentration range Cardiotoxicity 2.3 Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Risk_Assessment 3.0 Integrated Risk Assessment Cardiotoxicity->Risk_Assessment Acute_Oral 2.4 Acute Oral Toxicity (OECD 423) Acute_Oral->Risk_Assessment

Caption: Tiered workflow for preliminary toxicity profiling.

Tier 1: In Vitro Cytotoxicity Assessment

Causality: The initial step is to determine the concentrations at which the compound causes general cell death.[8] This is critical for two reasons: 1) it identifies the compound's intrinsic cellular toxicity, and 2) it establishes the appropriate, non-cytotoxic concentration range for subsequent, more complex in vitro assays like genotoxicity tests, preventing false positives due to overt toxicity.[9] In vitro cytotoxicity assays are rapid, inexpensive, and reduce the reliance on animal testing.[6][10]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add fresh medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

ParameterExample ValueInterpretation
Cell LineHepG2Human liver carcinoma; assesses potential hepatotoxicity.
IC₅₀> 100 µMLow cytotoxic potential.
IC₅₀10 - 100 µMModerate cytotoxic potential.
IC₅₀< 10 µMHigh cytotoxic potential; warrants caution.
Tier 1: Genotoxicity Assessment

Causality: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations or chromosomal damage), which is a primary indicator of carcinogenic potential.[12] A standard, regulatory-accepted battery includes a test for gene mutation in bacteria and an in vitro test for chromosomal damage in mammalian cells.[13]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used assay that assesses a substance's potential to induce gene mutations.[14] It uses several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine). The test detects mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a deficient medium.

  • Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) because some chemicals only become mutagenic after being metabolized.[12][14]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound, based on the prior cytotoxicity results.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[9][15] It identifies micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[15][16]

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells or Chinese Hamster Ovary (CHO) cells) with a stable karyotype and functional DNA repair capacity.[16][17]

  • Exposure: Treat the cells with the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[9]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cell division at the two-nuclei stage, which makes scoring micronuclei in binucleated cells easier.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Using a microscope or flow cytometry, score the frequency of micronuclei in at least 2000 cells per concentration. A significant, dose-related increase in micronucleated cells indicates genotoxic potential.

G Compound 1-phenyl-4-(piperidin-3-yl)piperazine DNA Cellular DNA Compound->DNA Interacts with Damage DNA Damage DNA->Damage Causes Ames Ames Test (OECD 471) Detects Gene Mutation Damage->Ames Micronucleus Micronucleus Test (OECD 487) Detects Chromosome Damage Damage->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: Logic diagram for genotoxicity assessment.

Tier 1: Cardiovascular Safety Pharmacology (hERG Assay)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is the most common cause of drug-induced QT interval prolongation, a condition that can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[18][19] Therefore, assessing a compound's effect on the hERG channel is a critical safety checkpoint mandated by regulatory agencies like the FDA.[18][20] The ICH S7B guideline provides the framework for this nonclinical evaluation.[21][22]

Experimental Protocol: Manual Patch-Clamp hERG Assay

The manual patch-clamp technique is the gold standard for measuring ion channel activity.

  • Cell System: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Electrophysiology: Using a glass micropipette, form a high-resistance seal with an individual cell membrane (a "gigaseal").

  • Voltage Clamp: Apply a specific voltage protocol to the cell to elicit the characteristic hERG current (IKr).

  • Compound Application: Perfuse the cell with a vehicle control solution to establish a baseline current, followed by increasing concentrations of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

  • Data Acquisition: Measure the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

hERG IC₅₀ ValueSafety Margin (vs. Cₘₐₓ)Preliminary Risk Assessment
> 30 µM> 30-foldLow risk of QT prolongation.
1 - 30 µM10 to 30-foldIntermediate risk; requires further investigation.
< 1 µM< 10-foldHigh risk; significant concern for QT prolongation.[19]
(Note: Cₘₐₓ refers to the maximum anticipated therapeutic plasma concentration)
Tier 2: In Vivo Acute Oral Toxicity Study (OECD 423)

Causality: After establishing the in vitro profile, an in vivo study is necessary to understand the compound's toxicity in a whole biological system, which accounts for absorption, distribution, metabolism, and excretion (ADME). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that provides information on acute toxicity and allows for classification according to the Globally Harmonised System (GHS) while minimizing animal use.[23][24][25]

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Use a single sex of a standard rodent species, typically female rats, as they are often slightly more sensitive.[26]

  • Dose Selection: Based on in vitro data and any available structure-activity relationship information, select a starting dose from the fixed levels defined by the guideline (e.g., 5, 50, 300, 2000 mg/kg).[27]

  • Procedure: Administer the compound by oral gavage to a group of three animals.

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and CNS effects, and any instances of mortality.

  • Stepwise Progression: The outcome (number of mortalities) in the first group determines the next step:

    • If mortality is observed, the dose for the next group is lowered.

    • If no mortality is observed, the dose is increased.

    • The test is stopped when a dose that causes mortality is identified, or when no mortality is seen at the highest dose level (2000 mg/kg), or when a dose that causes clear toxicity is identified.[25]

  • Endpoint: The primary result is the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

Integrated Risk Assessment and Conclusion

The culmination of this tiered approach is an integrated risk assessment. The data from each assay must be considered in concert to form a holistic preliminary safety profile for 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

  • Low-Risk Profile: High IC₅₀ in cytotoxicity assays (>100 µM), negative results in both Ames and micronucleus tests, a hERG IC₅₀ >30 µM, and a low acute oral toxicity classification (GHS Category 5 or unclassified, LD₅₀ >2000 mg/kg). This profile would strongly support further development.

  • High-Risk Profile: Potent cytotoxicity (<10 µM), positive genotoxicity results, potent hERG inhibition (<1 µM), or high acute oral toxicity (e.g., GHS Category 1 or 2, LD₅₀ <50 mg/kg). Such a profile would likely terminate the compound's development unless the intended therapeutic benefit is exceptionally high and for a life-threatening condition.

This structured, evidence-based guide provides a robust framework for the initial safety evaluation of 1-phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. By adhering to these internationally validated protocols, researchers can generate the high-quality, reliable data necessary to make critical go/no-go decisions in the drug development pipeline.

References

  • Vertex AI Search. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved March 17, 2026.
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  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved March 17, 2026.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved March 17, 2026.
  • Lynch, A. M., et al. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved March 17, 2026.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 17, 2026.
  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved March 17, 2026, from [Link]

  • Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Retrieved March 17, 2026.
  • Harada, T., et al. (n.d.). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved March 17, 2026.
  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved March 17, 2026.
  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved March 17, 2026.
  • U.S. Food and Drug Administration. (n.d.). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved March 17, 2026, from [Link]

  • Hancox, J. C., et al. (n.d.). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved March 17, 2026.
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  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved March 17, 2026.
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  • ACS Publications. (2018, November 1). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved March 17, 2026.
  • Thieme Connect. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Retrieved March 17, 2026.
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An In-depth Technical Guide to the Receptor Binding Affinity of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. While specific binding data for this molecule is not extensively published, its structural motifs—a phenylpiperazine and a piperidine moiety—are common in centrally active agents, suggesting potential interactions with various neurotransmitter receptors.[1][2][3][4] This document outlines the theoretical basis and practical execution of in-vitro radioligand binding assays to elucidate its pharmacological profile. Detailed, step-by-step protocols for assessing affinity at key dopamine, serotonin, and adrenergic receptors are provided, alongside methodologies for data analysis and interpretation. The guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening and characterization of new chemical entities.

Introduction: Unveiling the Pharmacological Potential of a Novel Scaffold

The 1-Phenyl-4-(piperidin-3-yl)piperazine scaffold represents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). The phenylpiperazine moiety is a well-established pharmacophore found in numerous approved drugs with activity at dopamine and serotonin receptors.[1][5] Similarly, the piperidine ring is a prevalent feature in a wide array of CNS-active compounds.[3] The combination of these two structural elements in 1-Phenyl-4-(piperidin-3-yl)piperazine suggests a high probability of affinity for a range of G-protein coupled receptors (GPCRs) that are critical in neurotransmission.

This guide will focus on the foundational step in characterizing any new chemical entity: determining its receptor binding affinity. We will present a systematic approach to profile 1-Phenyl-4-(piperidin-3-yl)piperazine against a panel of receptors commonly associated with its structural class. The primary methodology discussed is the radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying ligand-receptor interactions.[6][7][8]

Core Principles of Investigation:

  • Causality in Experimental Design: The choice of receptors for screening is not arbitrary. It is dictated by the structural alerts within the molecule. The phenylpiperazine core strongly suggests an evaluation of dopaminergic and serotonergic receptors, while broader screening across adrenergic receptors is also warranted to assess selectivity.

  • Self-Validating Protocols: The described experimental procedures include essential controls—total binding, non-specific binding, and competitive displacement—to ensure the reliability and reproducibility of the generated data.

  • Authoritative Grounding: All methodologies are based on established and widely accepted practices in the field of pharmacology and are supported by references to authoritative sources.

Theoretical Framework: The Radioligand Binding Assay

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[6][7] These assays utilize a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The principle of the competitive binding assay, which is central to this guide, involves measuring the ability of an unlabeled test compound (1-Phenyl-4-(piperidin-3-yl)piperazine) to displace the radioligand from the receptor.[8][9] This displacement is concentration-dependent and allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.[10]

The key parameters derived from these assays are:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibitory Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand (Kd).

G

Hypothetical Binding Affinity Profile of 1-Phenyl-4-(piperidin-3-yl)piperazine

The following table presents a hypothetical, yet plausible, binding affinity profile for 1-Phenyl-4-(piperidin-3-yl)piperazine at a selection of key CNS receptors. This data is for illustrative purposes to demonstrate how experimental results would be presented and interpreted.

Receptor TargetRadioligandTest Compound Ki (nM)Interpretation of Affinity
Dopamine D2 [³H]-Spiperone25High Affinity
Serotonin 5-HT1A [³H]-8-OH-DPAT15High Affinity
Serotonin 5-HT2A [³H]-Ketanserin150Moderate Affinity
Adrenergic α1A [¹²⁵I]-HEAT800Low Affinity
Adrenergic α2A [³H]-Rauwolscine> 10,000Negligible Affinity

Interpretation of Hypothetical Data:

Based on this illustrative data, 1-Phenyl-4-(piperidin-3-yl)piperazine would be characterized as a high-affinity ligand for the Dopamine D2 and Serotonin 5-HT1A receptors, with moderate affinity for the Serotonin 5-HT2A receptor. The significantly lower affinity for the adrenergic receptors suggests a degree of selectivity. This profile would warrant further investigation into its functional activity (i.e., agonist, antagonist, or partial agonist) at the D2 and 5-HT1A receptors.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for conducting competitive radioligand binding assays for the receptors of interest. These protocols are based on established methodologies and can be adapted as needed.[11][12][13][14][15]

General Materials and Reagents
  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[13][14]

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high specific activity.

  • Assay Buffer: Specific to each receptor assay, but generally a buffered saline solution (e.g., Tris-HCl or HEPES) at a physiological pH.[12][13][14]

  • Wash Buffer: Ice-cold buffer to remove unbound radioligand during filtration.[12][13]

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Test Compound: 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • 96-well Plates: For incubation of the assay components.

  • Glass Fiber Filters: Pre-treated to reduce non-specific binding.[12]

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

  • Scintillation Vials and Cocktail: For quantification of radioactivity.

  • Liquid Scintillation Counter or Gamma Counter: To measure the radioactivity on the filters.

G

Protocol for Dopamine D2 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of 1-Phenyl-4-(piperidin-3-yl)piperazine for the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Ligand: Haloperidol (10 µM).

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate (final volume of 250 µL):

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (final concentration ~0.3 nM), 150 µL Cell Membranes (10-20 µg protein).

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, 150 µL Cell Membranes.

    • Competition Binding: 50 µL of serially diluted 1-Phenyl-4-(piperidin-3-yl)piperazine, 50 µL [³H]-Spiperone, 150 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12]

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Serotonin 5-HT1A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of 1-Phenyl-4-(piperidin-3-yl)piperazine for the human serotonin 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific Ligand: Serotonin (10 µM).

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.[13]

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate (final volume of 550 µL):

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-8-OH-DPAT (final concentration ~1 nM), 500 µL Cell Membranes (5-10 µg protein).

    • Non-specific Binding (NSB): 25 µL Serotonin (10 µM), 25 µL [³H]-8-OH-DPAT, 500 µL Cell Membranes.

    • Competition Binding: 25 µL of serially diluted 1-Phenyl-4-(piperidin-3-yl)piperazine, 25 µL [³H]-8-OH-DPAT, 500 µL Cell Membranes.

  • Incubation: Incubate the plate at 27°C for 60 minutes.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor assay.

Signaling Pathways and Functional Implications

The binding of a ligand to a GPCR initiates a cascade of intracellular events. The nature of this signaling determines whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

G

Both the Dopamine D2 and Serotonin 5-HT1A receptors are typically coupled to inhibitory G-proteins (Gi).[11][16] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] Functional assays, such as cAMP accumulation assays or [³⁵S]GTPγS binding assays, are necessary to determine the functional activity of 1-Phenyl-4-(piperidin-3-yl)piperazine and are a critical next step after establishing its binding affinity.[10][11]

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial pharmacological characterization of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. The described radioligand binding assays are fundamental to establishing its receptor affinity and selectivity profile. Based on its structural components, this compound holds promise as a modulator of dopaminergic and serotonergic systems.

The logical next steps in the evaluation of this compound would include:

  • Functional Assays: To determine whether it acts as an agonist, antagonist, or partial agonist at receptors for which it shows high affinity.

  • Broader Selectivity Screening: To assess its binding to a wider panel of receptors, ion channels, and transporters to identify potential off-target effects.

  • In Vivo Studies: To evaluate its pharmacokinetic properties and pharmacological effects in animal models.

By following a systematic and rigorous approach to its characterization, the full therapeutic potential of 1-Phenyl-4-(piperidin-3-yl)piperazine can be elucidated.

References

  • Radioligand binding methods: practical guide and tips. (URL: )
  • Radioligand binding methods: practical guide and tips. (URL: )
  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (URL: [Link])

  • Radioligand binding assays and their analysis - PubMed. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL - EMBL-EBI. (URL: [Link])

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Human 5-HT1A Receptor Membrane Preparation - GenScript. (URL: [Link])

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. - R Discovery. (URL: [Link])

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Methodological & Application

HPLC method development for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Analysis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. This molecule, a basic compound containing multiple nitrogen atoms, presents unique challenges in chromatography, including poor peak shape and variable retention. This guide details a systematic approach, from initial analyte characterization to method optimization, grounded in the fundamental principles of chromatography. We will explore critical parameters such as column chemistry, mobile phase pH, and organic modifier selection to achieve optimal separation. The protocols provided herein are designed for researchers, scientists, and drug development professionals to establish a self-validating analytical method suitable for quality control and research applications.

Introduction: Understanding the Analytical Challenge

1-Phenyl-4-(piperidin-3-yl)piperazine is a disubstituted piperazine derivative. The presence of two saturated heterocyclic rings (piperazine and piperidine) and a phenyl group defines its physicochemical properties. As a dihydrochloride salt, the compound is supplied in a protonated, water-soluble form.[1] The primary analytical challenge stems from its basic nature. The molecule possesses multiple secondary and tertiary amines, making it susceptible to protonation. The basicity of piperazine itself is well-documented, with two pKa values.[2] Such basic compounds often interact strongly with residual silanol groups on the surface of traditional silica-based HPLC columns, leading to significant peak tailing and poor reproducibility.

Therefore, a successful HPLC method must be designed to control the ionization state of the analyte and minimize undesirable secondary interactions with the stationary phase. This guide provides the scientific rationale and a step-by-step protocol to achieve this.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development.

  • Structure: C₁₅H₂₃N₃. The molecule contains a hydrophobic phenyl group and two polar heterocyclic amine moieties.

  • UV Absorbance: The phenyl group acts as a chromophore. Phenylpiperazine derivatives exhibit significant UV absorbance, typically with a maximum (λ_max) around 240-255 nm.[3][4] Therefore, UV detection is a suitable and straightforward choice for quantification. A detection wavelength of 254 nm is a logical starting point.

  • Acidity/Basicity (pKa): Piperazine has two pKa values, approximately 5.4 and 9.7.[2] The exact pKa values for 1-Phenyl-4-(piperidin-3-yl)piperazine will be influenced by its substituents, but they will remain in the basic range. This is the most critical parameter for method development. To ensure consistent retention and symmetrical peak shape in RP-HPLC, the mobile phase pH should be controlled to keep the analyte in a single, stable ionic form, ideally at least 1.5 to 2 pH units away from its pKa values.[5]

  • Polarity (LogP): The combination of a non-polar phenyl ring and polar amine groups gives the molecule an intermediate polarity. The predicted XLogP3 for similar structures like N-phenylpiperidine is around 3.0, suggesting sufficient hydrophobicity for good retention on a reversed-phase column.[6]

Based on this profile, a reversed-phase HPLC method is the most appropriate approach. The key to success will be the strategic selection of the column and, most importantly, the buffered mobile phase to control the analyte's ionization and mitigate silanol interactions.

Strategic HPLC Method Development

Our strategy is a systematic, multi-phase process designed to efficiently identify and refine the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_screen Phase 2: Scouting & Feasibility cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization A Analyte Characterization (UV, pKa, Polarity) B Column & Mobile Phase Selection (Initial Choices) A->B Guides Choices C Perform Scouting Gradient B->C D Evaluate Retention & Peak Shape C->D E Optimize Mobile Phase pH D->E Proceed if Feasible F Optimize Gradient / Isocratic Elution E->F G Fine-tune Temperature & Flow Rate F->G H Final Optimized Method G->H

Caption: A systematic workflow for HPLC method development.

Column Selection: The Foundation of Separation

For basic compounds, column choice is paramount to preventing peak tailing.

  • Primary Recommendation: An Ascentis® C18 or equivalent high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). These columns have a lower density of free silanol groups, reducing the sites for secondary interactions. A C18 phase provides the necessary hydrophobic interaction with the phenyl ring of the analyte.[7]

  • Alternative Selectivity: If the C18 column fails to provide adequate retention or resolution from impurities, consider columns with alternative stationary phases:

    • Phenyl Column: Offers π-π interactions with the analyte's aromatic ring, providing a different selectivity mechanism.

    • Embedded Polar Group (e.g., RP-Amide): These phases are more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for basic compounds through hydrogen bonding.[7][8]

Mobile Phase Design: Controlling Analyte Behavior

The mobile phase composition directly influences retention, selectivity, and peak shape.

  • Organic Modifier: Acetonitrile is generally the preferred solvent over methanol for the analysis of basic compounds. It typically yields better peak shapes, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff wavelength.[9]

  • Aqueous Phase and pH Control: This is the most critical factor. Given the basic nature of the analyte, operating at a low pH is the most common and effective strategy. By maintaining a pH of 2.5-3.5, all amine functional groups will be consistently protonated. This positive charge helps prevent interactions with residual silanol groups (which are protonated and neutral at this pH) and ensures a single ionic species is present, leading to sharp, symmetrical peaks.

    • Recommended Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid is an excellent starting point. Phosphate provides good buffering capacity in this pH range.[7] For LC-MS applications, a volatile buffer like 0.1% formic acid in water would be necessary.

pHEffect Effect of Mobile Phase pH on Peak Shape for a Basic Analyte cluster_low_ph Low pH (e.g., pH 3.0) cluster_mid_ph Intermediate pH (e.g., pH 5-8) cluster_high_ph High pH (e.g., pH 10) (Requires pH-stable column) node_low Analyte (BH+) Fully Protonated Silanol (Si-OH) Neutral result_low Result: Sharp Peak Good Shape node_mid Analyte (BH+ / B) Mixture of Species Silanol (Si-O-) Ionized result_mid Result: Broad Peak Poor Shape (Tailing) node_high Analyte (B) Fully Neutral Silanol (Si-O-) Repulsive Interaction result_high Result: Sharp Peak Good Shape

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate solution in HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

Protocol 1: Initial Scouting Gradient

This initial run helps to determine the approximate retention time of the analyte and the necessary organic solvent concentration for elution.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Low pH ensures consistent protonation of the basic analyte, improving peak shape.
Mobile Phase B AcetonitrilePreferred organic modifier for basic compounds.
Gradient 5% to 95% B over 15 minutesA wide gradient to ensure the analyte elutes and to visualize any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be optimized later.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 10 µLStandard volume, can be adjusted to meet sensitivity needs.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (50 µg/mL).

  • Run the gradient method as described in the table.

  • Analyze the resulting chromatogram to determine the retention time (t_R) and the approximate %B at which the analyte elutes.

Protocol 2: Method Optimization

Based on the results of the scouting run, the method can be optimized for speed, efficiency, and resolution. Let's assume the analyte eluted at 9 minutes in the scouting run, which corresponds to approximately 59% B.

Option A: Isocratic Method (Preferred for Simplicity and Speed) If the scouting chromatogram is clean with no interfering peaks, an isocratic method is ideal.

  • Calculate Isocratic %B: A good starting point is slightly lower than the elution percentage from the gradient run. Let's start with a mobile phase composition of 50% Acetonitrile (B) and 50% Buffer (A) .

  • Run the Isocratic Method: Use the same parameters as the scouting run but with the fixed mobile phase composition.

  • Adjust %B:

    • If retention time is too long (e.g., >10 min), increase the percentage of acetonitrile.

    • If retention time is too short (e.g., <3 min), decrease the percentage of acetonitrile.

  • Aim for a retention time between 4 and 8 minutes with a k' (retention factor) between 2 and 10 for optimal robustness.

Option B: Focused Gradient Method (for Complex Samples) If impurities are present, a gradient method provides better resolution.

  • Design a Focused Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example:

    • 0-2 min: Hold at 35% B

    • 2-10 min: Gradient from 35% to 65% B

    • 10-11 min: Gradient to 95% B (column wash)

    • 11-15 min: Hold at 95% B

    • 15.1-20 min: Return to 35% B and re-equilibrate

  • Optimize the Gradient Slope: Adjust the rate of change of %B/min to improve the separation between the main peak and any impurities.

Expected Results and Troubleshooting

The optimized method should yield a sharp, symmetrical peak for 1-Phenyl-4-(piperidin-3-yl)piperazine with a tailing factor between 0.9 and 1.3.

ParameterTarget Value
Retention Time 4 - 8 minutes
Tailing Factor 0.9 - 1.3
Theoretical Plates > 4000
Resolution (from nearest peak) > 2.0

Troubleshooting:

  • Peak Tailing: If tailing persists even at low pH, it may indicate strong silanol interactions. Consider a different brand of C18 column known for superior end-capping or switch to an alternative phase like a Phenyl column. Increasing the buffer concentration (e.g., to 50 mM) can also sometimes improve peak shape.

  • Low Retention: If the analyte is not well-retained even with low organic content, it indicates the compound is too polar for the selected conditions. In this rare case, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach could be explored, though it is generally not the first choice for this type of molecule.

  • Variable Retention Times: This usually points to inadequate system equilibration or a poorly buffered mobile phase. Ensure the buffer is within its effective pH range and allow sufficient time for the column to equilibrate between runs.

Conclusion

The analysis of basic compounds like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride by RP-HPLC is highly achievable with a systematic method development approach. The key to success lies in controlling the mobile phase pH to maintain the analyte in a consistent, protonated state, thereby minimizing secondary interactions with the stationary phase and ensuring sharp, reproducible peaks. The use of a high-purity, end-capped C18 column with an acidic phosphate buffer and acetonitrile as the organic modifier provides a robust starting point. The protocols outlined in this application note serve as a comprehensive guide for developing and optimizing a method suitable for routine analysis in a drug development or quality control environment.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • NTU Journal of Pure Sciences. (2024).
  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • ZirChrom. (2004). Method Development Guide. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl-. [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 1-Phenylpiperidine. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

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Troubleshooting & Optimization

How to prevent degradation of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (CAS 1281095-50-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the quality of your chemical reagents.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

Q1: What is the optimal temperature for long-term storage?

For long-term storage, it is strongly recommended to store the solid compound at -20°C .[1][2] Some suppliers may ship the product at ambient temperature for short durations, but for periods extending from months to years, sub-zero temperatures are critical to minimize thermal degradation.[1] Storing stock solutions also requires low temperatures, with -20°C suitable for short-term (1 month) and -80°C for long-term (over 6 months) storage.[3][4]

Q2: Why is the dihydrochloride salt form used, and how does it impact stability?

The compound is supplied as a dihydrochloride salt to enhance its stability and improve its handling characteristics. Converting amines to their hydrochloride salts is a common practice in pharmaceuticals for several reasons:

  • Increased Stability: Amine hydrochlorides generally have a longer shelf-life than their corresponding free bases.[5] The salt form is less susceptible to certain degradation pathways.

  • Improved Water Solubility: The salt form significantly increases water solubility, which is often desirable for biological assays and formulation development.[5]

  • Solid-State Properties: Free bases of amines can be oily or sticky, making them difficult to weigh and handle accurately. Hydrochloride salts are typically crystalline solids, which are easier to manage in a laboratory setting.[6]

Q3: How critical is it to protect the compound from moisture?

It is highly critical . Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can lead to several problems:

  • Physical Changes: Absorption of water can cause the powder to clump or, in cases of high humidity, deliquesce (dissolve into a liquid).[7]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, a common degradation pathway for many active compounds.[8]

  • Inaccurate Weighing: A hygroscopic compound's weight will be artificially inflated by absorbed water, leading to errors in solution preparation.

Therefore, always store the compound in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment.[2][9]

Q4: What are the primary degradation pathways I should be concerned about?

While specific degradation studies on 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride are not extensively published, based on its structure (containing piperazine and piperidine rings), the primary concerns are:

  • Hydrolysis: As with many pharmaceuticals, hydrolysis can be a significant degradation route, particularly if the compound is exposed to moisture.[8]

  • Oxidation: The piperazine moiety can be susceptible to oxidation.[10] This process can be catalyzed by trace metals, such as copper.[10]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Studies on piperazine have shown that thermal degradation can lead to ring-opening and the formation of various byproducts.[10][11][12]

  • Photodegradation: Some piperidine and piperazine derivatives are light-sensitive.[8][9] While the photosensitivity of this specific compound is not documented, it is best practice to store it protected from light.[3]

Q5: What are the visible signs of degradation?

Visible signs that your compound may have degraded include:

  • Change in Color: A shift from a white or off-white powder to yellow or brown.

  • Change in Physical State: Clumping, melting, or the appearance of a liquid layer indicates significant moisture absorption or degradation.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If you observe any of these changes, the purity of the compound should be verified analytically before use.

Troubleshooting Guide

This section provides a logical framework for addressing specific issues you might encounter.

Issue 1: The compound was left at room temperature for an extended period.

If the container was sealed and protected from light and moisture, short-term exposure (a few days to a week) may not cause significant degradation. However, for longer periods, the risk of thermal degradation increases.

Recommended Action:

  • Visual Inspection: Check for any changes in color or physical state.

  • Purity Analysis: The most reliable approach is to perform a purity analysis. A High-Performance Liquid Chromatography (HPLC) method is recommended to check for the appearance of degradation products.

  • Decision: If the purity is confirmed to be within an acceptable range for your application (e.g., >98%), the compound can likely still be used. If new peaks are observed in the chromatogram, the compound's integrity is compromised.

Issue 2: The compound appears clumpy or has changed color.

This is a strong indicator of moisture absorption and potential chemical degradation.

Recommended Action:

  • Do Not Use in Critical Assays: Avoid using this batch for sensitive or quantitative experiments until its purity is verified.

  • Analytical Verification: Perform HPLC or LC-MS analysis to determine the purity and identify potential degradation products.

  • Proper Disposal: If significant degradation is confirmed, the compound should be disposed of according to your institution's chemical waste guidelines.

Issue 3: Inconsistent experimental results using an older batch of the compound.

Inconsistent results are a common consequence of using a degraded reagent. Phenyl piperazines, in particular, have shown analyte degradation after extended storage, even when frozen.[13]

Recommended Action:

  • Quarantine the Batch: Immediately stop using the suspect batch of the compound.

  • Procure a New Batch: Obtain a new, certified batch of the compound from a reputable supplier.

  • Comparative Analysis: Repeat a key experiment using both the old and new batches side-by-side. If the results differ significantly, it confirms the degradation of the old batch.

  • Purity Check: If possible, run an HPLC analysis on the old batch to confirm the presence of impurities.

Logical Flow for Handling a Potentially Compromised Sample

The following diagram outlines the decision-making process when the stability of your compound is .

G start Potential Compound Degradation Suspected visual Perform Visual Inspection (Color, Physical State) start->visual no_change No Visible Change visual->no_change Result? change Visible Change (Clumping, Color Change) visual->change Result? hplc Perform Purity Analysis (e.g., HPLC) no_change->hplc Critical Assay? Yes use Proceed with Experiment no_change->use Non-critical Assay? Yes change->hplc pass Purity > 98%? hplc->pass Result? fail Purity < 98% or Degradants Present? hplc->fail Result? pass->use discard Discard Batch & Procure New Stock fail->discard

Caption: Decision tree for handling a potentially compromised sample.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage
  • Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and frequent exposure to the atmosphere, aliquot the solid compound into smaller, single-use vials upon receipt.[3] Use pre-weighed amounts suitable for your typical experiments.

  • Use Inert Gas: Before sealing the vials, flush them with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Seal Tightly: Use vials with high-quality, airtight seals (e.g., screw caps with PTFE liners).

  • Primary Storage: Place the sealed vials in a labeled secondary container.

  • Secondary Storage: Store the secondary container at -20°C in a non-cycling (manual defrost) freezer.

  • Desiccation: For added protection, place the secondary container inside a desiccator at -20°C.

  • Light Protection: Ensure the storage location is dark, or use amber vials to protect against photodegradation.[3]

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol provides a general starting point for assessing the purity of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. Method optimization may be required.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 239 nm or 254 nm).[14]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to a reference standard or a previously analyzed batch of known high purity. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Data Evaluation receive Receive & Aliquot New Compound Batch initial_hplc Perform Initial HPLC (Time Zero Analysis) receive->initial_hplc storage_optimal Store at -20°C (Optimal) initial_hplc->storage_optimal storage_stress Store at 4°C, RT, 40°C (Stress Conditions) initial_hplc->storage_stress tp1 Time Point 1 (e.g., 3 Months) storage_optimal->tp1 storage_stress->tp1 tp2 Time Point 2 (e.g., 6 Months) tp1->tp2 tp3 Time Point n (e.g., 12 Months) tp2->tp3 hplc_tp Run HPLC Analysis on Samples tp3->hplc_tp compare Compare Purity Data to Time Zero hplc_tp->compare decision Determine Shelf-Life & Confirm Storage Conditions compare->decision

Caption: Experimental workflow for a long-term stability study.

Summary of Storage Recommendations

ParameterConditionRationale
Temperature -20°C (long-term)Minimizes thermal degradation and slows reaction kinetics.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and moisture to prevent oxidation and hydrolysis.
Humidity Dry / DesiccatedPrevents moisture absorption (hygroscopicity) and hydrolysis.[7][9]
Light Dark / Amber VialsProtects against potential photodegradation.[3][9]
Container Tightly Sealed, Airtight VialsPrevents exposure to atmospheric contaminants.
Handling Aliquot to Avoid Freeze-ThawReduces moisture introduction and mechanical stress from temperature cycling.[3]

References

  • Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Gajewska, M., et al. (2019).
  • Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • MedKoo Biosciences. (n.d.). TCO-amine HCl salt | CAS#N/A.
  • CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Al-Neaimy, U. I., et al. (2022).
  • Grokipedia. (n.d.). Hydrochloride.
  • BenchChem. (n.d.).
  • MedChemExpress. (2026). TCO-amine hydrochloride-SDS.
  • Al-Tannak, N. F., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Al-Neaimy, U. I., et al. (2022). Analytical Methods for Piperazine Detection. Scribd.
  • Vector Labs. (n.d.).
  • ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Hydrochloride.
  • To, J., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Reddit. (2021). Why is hydrogen chloride in everything?
  • Sapphire Bioscience. (n.d.). 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.
  • Boc Sciences. (2025). What are the storage stability of Piperidine Series compounds over time?
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

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Resolving HPLC peak tailing for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Guide Focus: Troubleshooting and Resolving Peak Tailing for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride and Structurally Similar Basic Analytes.

Introduction

In reversed-phase high-performance liquid chromatography (RP-HPLC), achieving a symmetrical, Gaussian peak shape is paramount for accurate quantification and resolution.[1] However, analysts frequently encounter the challenge of peak tailing, especially when working with basic compounds such as 1-Phenyl-4-(piperidin-3-yl)piperazine. This molecule, containing multiple basic amine functional groups, is particularly susceptible to secondary interactions with the stationary phase, which is the primary cause of peak asymmetry.[2][3]

This technical guide provides a comprehensive, in-depth framework for diagnosing and resolving peak tailing for this and other basic analytes. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[4] It is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 typically indicates that peak tailing is occurring and may require investigation.[2][5]

Q2: Why is 1-Phenyl-4-(piperidin-3-yl)piperazine so prone to peak tailing?

A2: This compound has two piperazine nitrogens and one piperidine nitrogen, all of which are basic functional groups. In typical reversed-phase mobile phases (pH 3-7), these amines become protonated, carrying a positive charge. These positively charged analytes can then engage in strong electrostatic interactions with deprotonated, negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][6][7] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a "tail".[3]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes. If all peaks in your chromatogram are tailing, the issue is likely physical or system-wide.[8] Common causes include extra-column volume (e.g., excessively long or wide-bore tubing), a void at the head of the column, or a partially blocked frit.[1][2][9] If only your basic analyte is tailing, the problem is almost certainly a chemical interaction with the column.[5][8]

Q4: What is a "base-deactivated" column and do I need one?

A4: A base-deactivated column is specifically engineered to minimize the unwanted interactions that cause peak tailing with basic compounds.[7] This is typically achieved through exhaustive end-capping, where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2][3] Other approaches include polar-embedded phases that shield silanols or modern silica-hydride based columns that have a near-zero silanol activity.[1][7] For robust analysis of basic compounds, using a high-quality, base-deactivated column is highly recommended.[7][9]

In-Depth Troubleshooting Guide

The key to resolving peak tailing for basic compounds is to systematically eliminate the secondary ionic interactions with the stationary phase. The following workflow provides a logical progression from initial diagnosis to advanced method optimization.

Step 1: Initial Diagnosis - System or Chemistry?

The first step is to determine if the problem is universal (affecting all peaks) or specific to your basic analyte.

Protocol: Neutral Marker Test
  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound like Toluene or Naphthalene in your mobile phase.

  • Injection: Inject this solution using your current chromatographic method.

  • Analysis:

    • If the neutral marker peak tails: The issue is likely physical. Check system connections for dead volume, inspect the column for voids, or consider replacing the column if it is old.[4][8]

    • If the neutral marker peak is symmetrical: The issue is chemical. The interaction is specific to the basic nature of your analyte. Proceed to Step 2.

Troubleshooting Workflow for Chemical Interactions

The following diagram outlines the decision-making process for resolving chemical-based peak tailing.

G start Peak Tailing Observed for 1-Phenyl-4-(piperidin-3-yl)piperazine diag Perform Neutral Marker Test (e.g., Toluene) start->diag chem_issue Chemical Interaction Issue (Analyte-Specific Tailing) diag->chem_issue Symmetrical Peak phys_issue Physical System Issue (All Peaks Tailing) diag->phys_issue Tailing Peak ph_adjust Step 2: Adjust Mobile Phase pH (Most Effective Method) chem_issue->ph_adjust check_system Troubleshoot HPLC System phys_issue->check_system low_ph Option A: Low pH (2.5 - 3.0) Protonates Silanols (Neutral) ph_adjust->low_ph high_ph Option B: High pH ( > 10) De-protonates Analyte (Neutral) ph_adjust->high_ph column_select Step 3: Evaluate Column Chemistry (If pH adjustment is insufficient) low_ph->column_select high_ph->column_select endcap Use High-Quality End-Capped Column column_select->endcap polar_embed Use Polar-Embedded Phase Column column_select->polar_embed additives Step 4: Use Mobile Phase Additives (Advanced/Specific Cases) column_select->additives comp_base Option A: Competing Base (e.g., TEA) - Masks Silanols additives->comp_base ion_pair Option B: Ion-Pair Reagent (e.g., Alkyl Sulfonate) additives->ion_pair check_tubing Minimize Tubing Length/ID Check Fittings for Dead Volume check_system->check_tubing check_column Check for Column Void Replace Column if Old/Damaged check_system->check_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Mobile Phase pH Optimization

Manipulating the mobile phase pH is the most powerful tool for eliminating secondary silanol interactions.[10][11] The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state. It is critical to operate at least 1.5-2 pH units away from the analyte's pKa and the silanol pKa (~3.5-4.5).[1][10][12]

Option A: Low pH (Recommended Starting Point)

Operating at a pH between 2.5 and 3.0 ensures that the residual silanol groups are fully protonated (Si-OH) and therefore electrically neutral.[2][3] This prevents the ionic interaction with the positively charged basic analyte, dramatically improving peak shape.[2]

  • Aqueous Component: Add 0.1% (v/v) formic acid to HPLC-grade water. This will produce a pH of approximately 2.7-2.8 and is compatible with mass spectrometry (MS).[9] For UV detection, a 10-20 mM phosphate buffer adjusted to pH 2.5 can also be used.[13]

  • Mobile Phase Preparation: Mix the aqueous component with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Column Compatibility: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable, but prolonged use below pH 2.5 can hydrolyze the stationary phase on older columns.[2][9]

Option B: High pH (Alternative Strategy)

An alternative approach is to use a high pH mobile phase (e.g., pH 10-11). At this pH, the basic analyte is deprotonated and becomes neutral, eliminating its ability to interact with the now fully deprotonated (Si-O⁻) silanol surface.[1][14] This strategy is particularly effective for polar basic compounds.[14]

Critical Consideration: This approach requires a specialized high-pH stable column, such as one based on hybrid-silica or polymeric materials, as standard silica columns will rapidly dissolve above pH 8.[10][15]

Step 3: Column Chemistry Selection

If pH optimization alone does not fully resolve the tailing, the choice of stationary phase is the next critical factor.

Column TechnologyMechanism of ActionSuitability for Basic Compounds
High-Quality End-Capping Chemically blocks a high percentage of residual silanol groups, making them inaccessible to the analyte.[2][3][7]Excellent: This should be a minimum requirement for analyzing basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the C18 chain, which shields nearby silanols through hydrogen bonding.[1][7]Excellent: Offers improved peak shape and alternative selectivity compared to standard C18.
Charged Surface Hybrid (CSH) The silica surface has a low-level positive charge, which repels the protonated basic analytes, preventing interaction with any remaining silanols.[16]Excellent: Specifically designed for superior peak shape of basic analytes in low ionic strength mobile phases.
Silica Hydride Phases The silica surface is rich in silicon-hydride (Si-H) groups instead of silanols, virtually eliminating the root cause of tailing.[7]Superior: Offers exceptional peak shape for bases without needing mobile phase additives.
Step 4: Advanced Strategies - Mobile Phase Additives

In some challenging separations, mobile phase additives can be used. These should be considered after optimizing pH and column chemistry.

Option A: Competing Base

Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.[13] The TEA molecules are small, basic, and will preferentially interact with and "mask" the active silanol sites, preventing the larger analyte from binding to them.[13]

  • Drawbacks: TEA can shorten column lifetime and cause significant ion suppression in MS detection.[6][13] It can also be difficult to completely wash out of a column.[6]

Option B: Ion-Pairing Reagents

For basic compounds, an anionic ion-pairing reagent (e.g., sodium octanesulfonate) can be added to the mobile phase.[17][18] This reagent forms an electrically neutral ion-pair with the protonated analyte.[19][20] This neutral complex has increased hydrophobicity, leading to better retention and peak shape on a reversed-phase column.

  • Drawbacks: Ion-pair chromatography requires very long column equilibration times and can be complex to manage.[17] It is also generally incompatible with MS detection.

Summary and Recommendations

Peak tailing of 1-Phenyl-4-(piperidin-3-yl)piperazine is a predictable challenge rooted in its basic nature. A systematic approach is key to achieving a robust and accurate HPLC method.

  • Start with the Basics: First, confirm the issue is chemical, not system-related, using a neutral marker.

  • Control the pH: The most effective strategy is to operate at a low mobile phase pH (2.5-3.0) using 0.1% formic acid or a phosphate buffer. This neutralizes the stationary phase and is the simplest way to eliminate tailing.

  • Choose the Right Column: Always use a modern, high-quality, base-deactivated C18 column . For maximum performance, consider a column with charged surface or polar-embedded technology.

  • Use Additives Sparingly: Reserve the use of competing bases or ion-pairing reagents for situations where the first two strategies are insufficient, and be mindful of their significant drawbacks, especially for LC-MS applications.

By understanding the interplay between the analyte, mobile phase, and stationary phase, you can effectively troubleshoot and eliminate peak tailing, leading to higher quality and more reliable chromatographic data.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2026, March 10). Enhanced Stability Stationary Phases for HPLC.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Benchchem. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Ion-Pair Reagents for HPLC. (n.d.).
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Element Lab Solutions. Charged Stationary Phases in Reversed Phase HPLC.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Ion pair chromatography reagents. (n.d.).

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Technical Support Center: Impurity Reduction in 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. This bis-heterocyclic scaffold is a critical intermediate in the development of various CNS therapeutics and antimalarial agents[1].

The most robust synthetic route involves the reductive amination of N-phenylpiperazine with N-Boc-3-piperidone, followed by Boc-deprotection and subsequent dihydrochloride salt formation[2][3]. However, this pathway is prone to specific synthetic impurities that can compromise the final Active Pharmaceutical Ingredient (API). This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-purity batches.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first identify the specific impurities present in your batch. The table below summarizes the most common impurities, their root causes, and standard acceptable limits.

Impurity ProfileChemical Structure / TypeOrigin / Root CauseAcceptable Limit
Impurity A N-PhenylpiperazineUnreacted starting material due to incomplete imine condensation.< 0.15%
Impurity B 1-Boc-3-hydroxypiperidinePremature reduction of the ketone starting material.< 0.10%
Impurity C Boron / Transition MetalsResidual catalyst or reducing agent (e.g., NaBH(OAc)₃ residues).< 10 ppm
Impurity D Monohydrochloride SaltIncomplete protonation during final salt crystallization.N/A (Affects Assay)
Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of unreacted N-phenylpiperazine (Impurity A) in my final batch? A1: This is almost always caused by the premature addition of the reducing agent. N-phenylpiperazine is sterically hindered and less nucleophilic than simple aliphatic amines. If the hydride source is added before the imine condensation is complete, the reaction stalls. Causality & Solution: You must pre-form the imine using a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(O-iPr)₄) or 4Å molecular sieves for 2–4 hours[2][3]. Only introduce the reducing agent after confirming imine formation.

Q2: How can I eliminate the 1-Boc-3-hydroxypiperidine byproduct (Impurity B)? A2: Impurity B forms when the unreacted N-Boc-3-piperidone is reduced into an alcohol. Causality & Solution: Strictly use Sodium Triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. Unlike NaBH₄ or NaBH₃CN, NaBH(OAc)₃ is highly selective for the iminium ion over the unreacted ketone, drastically reducing alcohol byproduct formation[3][4]. Furthermore, Impurity B can be purged by performing an acidic aqueous wash (pH 3-4) on the intermediate; the desired basic product will move to the aqueous layer, leaving the neutral Impurity B in the organic waste.

Q3: My final dihydrochloride salt is discolored (yellow/brown) and fails heavy metal/boron specifications (Impurity C). How do I clean it up? A3: Discoloration in piperazine salts is frequently caused by trace transition metals or oxidized amine byproducts complexing with the piperazine nitrogens[5]. Causality & Solution: Incorporate a 10% w/v aqueous ammonium chloride (NH₄Cl) wash during the organic workup of the free base. Ammonium chloride acts as a highly effective scavenging agent, promoting the selective precipitation and removal of amine-type and inorganic boron/metal impurities before salt formation[5].

Q4: My assay shows a mixture of monohydrochloride and dihydrochloride salts. How do I ensure uniform dihydrochloride formation? A4: 1-Phenyl-4-(piperidin-3-yl)piperazine contains two basic nitrogen centers with differing pKa values (the piperidine nitrogen is significantly more basic than the phenyl-substituted piperazine nitrogen). Causality & Solution: To force complete dihydrochloride formation, dissolve the free base in an anhydrous solvent (e.g., ethanol or isopropanol), chill the system, and add a strict stoichiometric excess (>2.1 equivalents) of concentrated HCl. The lack of water prevents the equilibrium from shifting back toward the monohydrochloride state[6].

Synthetic Workflows & Decision Trees

Workflow SM Starting Materials N-Phenylpiperazine + N-Boc-3-piperidone Imine Imine Condensation (Ti(OiPr)4 / Sieves) SM->Imine Monitor via TLC RedAmin Reductive Amination (NaBH(OAc)3) Imine->RedAmin Impurity B Risk Deprot Boc Deprotection (HCl in Dioxane) RedAmin->Deprot Wash w/ NH4Cl API Final API Dihydrochloride Salt Deprot->API Recrystallize

Synthetic workflow and critical control points for impurity mitigation.

Troubleshooting Issue High Impurity A Detected (Unreacted Piperazine) Check1 Was Imine Conversion >95% Prior to Reduction? Issue->Check1 PathYes Check Reducing Agent (NaBH(OAc)3 degraded?) Check1->PathYes YES PathNo Check Stoichiometry & Water Removal Check1->PathNo NO FixYes Use Fresh Reagents or Switch to Pd/C PathYes->FixYes FixNo Add 4Å Molecular Sieves or Ti(OiPr)4 Catalyst PathNo->FixNo

Decision tree for troubleshooting high levels of unreacted N-phenylpiperazine.

Self-Validating Experimental Methodologies

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Optimized Reductive Amination
  • Initiation: Charge a clean, dry reactor with N-phenylpiperazine (1.0 eq) and N-Boc-3-piperidone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[3].

  • Condensation: Add activated 4Å molecular sieves or Ti(O-iPr)₄ (1.2 eq). Stir at 25°C for 3 hours under an N₂ atmosphere[2].

    • Validation Check: Pull a 50 µL aliquot, quench with saturated NaHCO₃, and analyze via TLC (Eluent: 9:1 DCM:MeOH). The reaction must show >95% consumption of N-phenylpiperazine (Rf ~0.3) and the appearance of a new, less polar imine spot. Do not add the reducing agent until this is confirmed.

  • Reduction: Cool the reactor to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) to control the exotherm. Allow the mixture to warm to room temperature and stir for 12 hours[3][4].

    • Validation Check: Post-reduction LC-MS must indicate an[M+H]⁺ peak corresponding to the Boc-protected intermediate, with Impurity B comprising <2% of the total area.

  • Scavenging Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane. Wash the combined organic layers with 10% w/v aqueous NH₄Cl to scavenge boron and amine impurities[5]. Dry over Na₂SO₄ and concentrate under vacuum.

Protocol 2: Boc Deprotection & Dihydrochloride Crystallization
  • Deprotection: Dissolve the crude Boc-intermediate in anhydrous ethanol[6].

  • Acidification: Cool to 0°C and add 4M HCl in dioxane (5.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Validation Check: Monitor gas evolution (isobutylene and CO₂). The deprotection is complete only when bubbling ceases entirely and a uniform suspension is achieved.

  • Isolation: Concentrate the mixture under vacuum to remove dioxane and residual isobutylene.

  • Crystallization: Dissolve the crude salt in a minimum amount of hot methanol. Slowly add cold diethyl ether until slight turbidity appears. Cool the flask in an ice bath to maximize crystal yield[7].

    • Validation Check: Test the pH of the mother liquor using pH paper; it must remain <2 to ensure the product is locked in the dihydrochloride state. If pH >2, add additional HCl[7].

  • Collection: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under a vacuum at 40°C.

Sources

Technical Support Center: Troubleshooting Fluorometric Assay Interference by 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering anomalous data when screening libraries containing 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride .

While piperazine derivatives are highly valuable building blocks in medicinal chemistry, their structural motifs—specifically the conjugated phenylpiperazine core and multiple protonatable amines—can introduce significant artifacts in high-throughput screening (HTS) and targeted fluorometric assays. This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to help you isolate true biological activity from optical or physicochemical interference.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride cause high background or erratic readouts in my UV-excited assays (e.g., AMC/4-MU)? A1: The primary cause is autofluorescence . Phenylpiperazine derivatives possess conjugated π -electron systems that absorb ultraviolet light (typically 300–360 nm) and emit in the blue visible spectrum (400–460 nm). When using substrates like 4-methylumbelliferone (4-MU) or 7-amino-4-methylcoumarin (AMC), the compound's intrinsic emission overlaps directly with the assay's fluorophore. This overlap artificially inflates the baseline signal, masking true enzyme inhibition and leading to false readouts. Experimental studies have established that autofluorescent compounds are a major source of false positives in fluorometric assays[1]. Recommendation: Shift to red-shifted or near-infrared (NIR) fluorophores (e.g., cyanine dyes) where the compound does not absorb or emit, reducing the effect of auto-fluorescence and resulting in higher sensitivity[2].

Q2: My assay shows a dose-dependent decrease in fluorescence, suggesting strong inhibition. How do I know if this is a false positive due to quenching? A2: Compounds containing electron-rich tertiary amines (like the piperazine ring) can act as collisional quenchers via Photoinduced Electron Transfer (PET). Alternatively, the compound may absorb the excitation or emission photons intended for the fluorophore, a phenomenon known as the Inner Filter Effect (IFE) . In fluorometric assays, fluorescence quenching by library compounds frequently leads to their false identification as inhibitors[3]. Recommendation: Perform a spike-in counter-screen. If the compound reduces the signal of a pre-converted, enzyme-free fluorophore, it is a quencher, not an inhibitor[4].

Q3: Could this dihydrochloride salt be forming colloidal aggregates that sequester my target protein? A3: Yes. Amphiphilic molecules—such as those with a hydrophobic phenyl ring and hydrophilic protonated piperidine/piperazine amines—can form colloidal aggregates or micelles at micromolar concentrations (>10 µM) in aqueous buffers. These colloids sequester the target protein, leading to non-specific, reversible inhibition that perfectly mimics a true pharmacological hit. False-positive activity signals in HTS are frequently due to such colloidal aggregation[5]. Recommendation: Implement a detergent-based reversal protocol using a non-ionic detergent like Triton X-100 to disrupt the colloids[5].

Part 2: Quantitative Data & Interference Thresholds

To systematically flag potential interference, compare your assay conditions against the established thresholds for piperazine-derivative interference.

Interference MechanismAssay Type AffectedConcentration ThresholdDiagnostic Indicator
Autofluorescence UV-Excited (e.g., 4-MU, AMC)> 5 µMEmission at 400-460 nm in target-free buffer
Fluorescence Quenching Visible/NIR (e.g., FITC, Rhodamine)> 10 µM>15% signal drop in pre-fluorescent controls
Colloidal Aggregation All homogeneous biochemical assays> 30 µMReversal of inhibition by 0.01% Triton X-100

Part 3: Visualizing Interference Mechanisms

Workflow for diagnosing false positives in fluorometric assays.

Mechanism of the Inner Filter Effect (IFE) causing false-positive inhibition.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every suspected false positive must be validated using a closed-loop, self-validating protocol. Do not discard a hit without proving the mechanism of interference.

Protocol 1: Autofluorescence & Quenching Counter-Screen

Objective: To definitively distinguish true enzymatic inhibition from optical interference caused by 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. Causality Check: By measuring the compound's intrinsic fluorescence in the absence of the substrate, we isolate autofluorescence. By measuring the compound's effect on a pre-converted fluorophore, we isolate quenching/IFE[4].

Step-by-Step Methodology:

  • Preparation of Controls: Prepare a 96-well or 384-well black microtiter plate. Designate three zones: Buffer Control, Compound-Only (Autofluorescence check), and Fluorophore Spike-In (Quenching check).

  • Buffer Addition: Add 40 µL of standard assay buffer (e.g., 50 mM HEPES, pH 7.4) to all wells.

  • Compound Addition: Add 10 µL of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (titrated from 0.1 µM to 100 µM) to the Compound-Only and Spike-In wells. Add 10 µL of DMSO vehicle to the Buffer Control wells.

  • Autofluorescence Read: Incubate for 10 minutes at room temperature. Read the plate at the assay's specific excitation/emission wavelengths (e.g., Ex 355 nm / Em 460 nm). A signal significantly higher than the Buffer Control confirms autofluorescence.

  • Fluorophore Spike-In: To the Spike-In wells and Buffer Control wells, add 10 µL of the pure, fully fluorescent product (e.g., 1 µM AMC or 4-MU)[3].

  • Quenching Read: Read the plate again. If the fluorescence in the Spike-In wells is >15% lower than the Buffer Control + Fluorophore wells, the compound is acting as a quencher or IFE agent[4].

Protocol 2: Detergent-Based Aggregation Reversal Assay

Objective: To determine if the compound is forming target-sequestering colloidal aggregates. Causality Check: Colloidal aggregates form via hydrophobic interactions and are highly sensitive to non-ionic detergents. If the compound's "inhibitory" effect disappears upon the addition of Triton X-100, the initial hit was a false positive driven by aggregation[5].

Step-by-Step Methodology:

  • Baseline Assay Setup: Set up the standard enzymatic fluorometric assay where 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride showed apparent inhibition.

  • Parallel Detergent Condition: Prepare a parallel set of assay wells identical to the baseline, but supplement the assay buffer with 0.01% (v/v) Triton X-100 or CHAPS.

  • Incubation: Incubate the enzyme and compound for 15 minutes to allow potential aggregates to form or be disrupted.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Read: Monitor the fluorescence continuously for 30 minutes.

  • Data Interpretation: Calculate the IC₅₀ in both conditions. If the IC₅₀ shifts by more than 10-fold (or inhibition is completely abolished) in the presence of Triton X-100, classify the compound as a colloidal aggregator[5].

Sources

Improving thermal stability of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride during lyophilization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Lyophilization of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride .

As a highly water-soluble piperazine derivative, the dihydrochloride (2HCl) salt form of this Active Pharmaceutical Ingredient (API) presents unique thermodynamic challenges during freeze-drying. Dihydrochloride salts drastically depress the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ), making the formulation highly susceptible to viscous flow, meltback, and macroscopic cake collapse during primary drying. Furthermore, the inherent hygroscopicity of the amorphous 2HCl salt can compromise long-term thermal stability if residual moisture is not strictly controlled.

This center provides mechanistic troubleshooting, self-validating protocols, and FAQs designed to help researchers and drug development professionals optimize their lyophilization cycles and achieve a stable, elegant cake.

Part 1: Mechanistic Overview of Failure Modes

To successfully lyophilize 1-Phenyl-4-(piperidin-3-yl)piperazine 2HCl, we must first understand the causality behind common failure modes. The presence of highly soluble chloride ions disrupts the hydrogen-bonding network of water, leading to a highly mobile amorphous phase even at low temperatures. If the product temperature ( Tp​ ) exceeds the collapse temperature ( Tc​ ) during primary drying, the matrix loses its structural integrity[1].

FailureModes API 1-Phenyl-4-(piperidin-3-yl)piperazine 2HCl Freezing Freezing Phase API->Freezing LowTg Low Tg' (< -35°C) Due to 2HCl Salt Freezing->LowTg High Solute Solubility PhaseSep Phase Separation (Unfrozen Water) Freezing->PhaseSep Excipient Crystallization Drying Primary Drying LowTg->Drying Collapse Macroscopic Collapse (Tp > Tc) Drying->Collapse Heat Transfer > Sublimation Success Stable Amorphous Cake (Tp < Tc) Drying->Success Optimized Cycle

Logical relationship of failure modes during lyophilization of dihydrochloride salts.

Part 2: Troubleshooting Guide & FAQs

Q1: My 1-Phenyl-4-(piperidin-3-yl)piperazine 2HCl cake completely collapses during primary drying, even when the shelf temperature is set to -30°C. Why is this happening, and how do I fix it?

A1: This is a classic case of drying above the formulation's collapse temperature ( Tc​ ). The 2HCl salt form inherently possesses a very low Tg′​ (often below -35°C). During primary drying, the product temperature ( Tp​ ) is typically slightly warmer than the shelf temperature due to the heat of sublimation. If Tp​ exceeds Tc​ , the amorphous matrix undergoes viscous flow, leading to collapse[2].

Causality & Solution: You cannot lyophilize this API as a neat solution. You must introduce a lyoprotectant (to raise the overall Tg′​ ) and a bulking agent (to provide a crystalline scaffold). Trehalose is preferred over sucrose because it has a higher Tg′​ and lower hygroscopicity. Mannitol is added to form a robust crystalline matrix that physically supports the amorphous API-Trehalose phase, allowing you to run primary drying at a warmer, more efficient temperature[3].

Table 1: Quantitative Thermal Properties for Excipient Selection

ComponentFunction in FormulationTypical Tg′​ (°C)Typical Tc​ (°C)Rationale for Inclusion
API (2HCl Salt) Active Ingredient-38 to -42-36 to -40Depresses system Tg′​ ; requires stabilization.
Sucrose Lyoprotectant-32-30Good H-bonding, but lower Tg′​ limits primary drying temp.
Trehalose Lyoprotectant-29-27Superior Tg′​ ; restricts molecular mobility of the API.
Mannitol Bulking Agent-25 (Amorphous)N/A (Crystallizes)Crystallizes to form a rigid scaffold ( Teutectic​ approx -1.5°C).

Q2: I added Mannitol, but I am now seeing API phase separation and micro-collapse at the bottom of the vial. What went wrong?

A2: Mannitol requires a specific thermal history to fully crystallize. If you cool the formulation too quickly and proceed directly to primary drying, mannitol may remain trapped in a metastable amorphous state. As water is removed, it can undergo delayed crystallization, expelling the amorphous API and trehalose into interstitial spaces where they lack structural support, causing micro-collapse. Solution: Implement an annealing step in your freezing protocol. Raising the temperature to -15°C and holding it there allows the unfrozen water fraction to facilitate the complete crystallization of mannitol before primary drying begins.

Q3: The cake looks elegant immediately after lyophilization, but shrinks and degrades after 1 month of storage at 40°C/75% RH. How do I improve long-term thermal stability?

A3: Amorphous dihydrochloride salts are exceptionally hygroscopic. Residual moisture acts as a potent plasticizer, drastically lowering the glass transition temperature of the dried solid ( Tg​ ). If the Tg​ drops below the storage temperature (40°C), the formulation transitions from a rigid glass to a rubbery state, accelerating chemical degradation and physical shrinkage[1]. Solution: You must optimize the secondary drying phase to drive residual moisture below 1%[2]. This requires a slow temperature ramp to a high terminal temperature (e.g., +25°C to +30°C) under deep vacuum, followed by stoppering the vials under a dry nitrogen atmosphere.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must verify the output of each step before proceeding to the next.

Protocol 1: Thermal Characterization via mDSC and FDM

Before designing the lyophilization cycle, you must empirically determine the critical formulation temperatures. Modulated Differential Scanning Calorimetry (mDSC) identifies Tg′​ , while Freeze-Drying Microscopy (FDM) visually confirms Tc​ [4].

  • Sample Preparation: Prepare a 50 mg/mL solution of 1-Phenyl-4-(piperidin-3-yl)piperazine 2HCl in a 10 mM Histidine buffer (pH 6.0), containing 5% (w/v) Trehalose and 3% (w/v) Mannitol.

  • mDSC Analysis:

    • Cool the sample to -60°C at 5°C/min.

    • Validation Checkpoint 1: Observe the thermogram. You must see an exothermic peak during cooling, indicating initial ice formation.

    • Modulate temperature at ±0.5°C every 60 seconds and ramp at 1°C/min to 20°C.

    • Validation Checkpoint 2: Identify the step-change in the reversing heat flow signal. This is your Tg′​ . For this formulation, expect a Tg′​ around -31°C.

  • FDM Analysis:

    • Load 2 µL of the sample onto the FDM quartz stage. Freeze to -50°C.

    • Initiate vacuum (0.1 mbar) and ramp temperature at 1°C/min.

    • Validation Checkpoint 3: Visually monitor the sublimation front. The exact temperature where the interstitial matrix begins to lose structure and form micro-fissures is your Tc​ . Tc​ is typically 1-2°C warmer than Tg′​ .

Protocol 2: Optimized Lyophilization Cycle for Dihydrochloride Salts

This cycle utilizes the data from Protocol 1 to safely dry the product while ensuring a robust cake structure[5].

  • Freezing & Annealing:

    • Load vials onto shelves pre-cooled to 5°C.

    • Ramp to -45°C at 0.5°C/min. Hold for 2 hours to ensure complete solidification.

    • Annealing: Ramp to -15°C at 0.5°C/min. Hold for 3 hours.

    • Validation Checkpoint 1 (Self-Correction): If using a sample vial with a thermocouple, the product temperature ( Tp​ ) should closely track the shelf temperature during the hold. A sudden spike in Tp​ during the ramp indicates delayed mannitol crystallization.

    • Re-cool to -45°C at 0.5°C/min. Hold for 2 hours.

  • Primary Drying:

    • Evacuate chamber to 100 mTorr (0.13 mbar).

    • Ramp shelf temperature to -25°C at 0.2°C/min. (Note: Shelf temp is set warmer than Tc​ because sublimation cools the product. Tp​ will remain at approx. -33°C, safely below the Tc​ of -30°C)[6].

    • Hold until the Pirani gauge converges with the Capacitance Manometer (CM).

    • Validation Checkpoint 2: The convergence of Pirani and CM gauges indicates that water vapor is no longer being actively generated, signaling the end of primary drying. Do not advance to secondary drying until this convergence is stable for at least 2 hours.

  • Secondary Drying:

    • Ramp shelf temperature to +25°C at a slow rate of 0.1°C/min to prevent micro-collapse of the newly formed amorphous Trehalose/API phase.

    • Hold at +25°C for 6-8 hours at 50 mTorr.

    • Validation Checkpoint 3: Perform Karl Fischer titration on a sample vial post-cycle. Residual moisture must be 1.0% to ensure long-term thermal stability.

Workflow Step1 1. Thermal Analysis (mDSC & FDM) Step2 2. Formulation (Trehalose + Mannitol) Step1->Step2 Step3 3. Annealing (Crystallize Bulking Agent) Step2->Step3 Step4 4. Primary Drying (Tp < Tc by 2°C) Step3->Step4 Step5 5. Secondary Drying (Ramp to 25°C) Step4->Step5

Step-by-step experimental workflow for optimizing the lyophilization cycle.

References

  • Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules Drug Development and Delivery[Link]

  • A significant comparison between collapse and glass transition temperatures European Pharmaceutical Review[Link]

  • Differential scanning calorimetry (DSC) an essential and critical instrument in optimizing lyophilization process International Journal of Life science and Pharma Research [Link]

  • Freeze-drying of pharmaceutical excipients close to collapse temperature CORE (Politecnico di Torino) [Link]

  • Accurate Prediction of Collapse Temperature using Optical Coherence Tomography-Based Freeze-Drying Microscopy National Institutes of Health (PMC)[Link]

  • EP0386668B1 - Lyophilized dihydrochloride of 7-[alpha-(2-aminothiazol-4-yl)-alpha-(Z)-methoxyiminoacetamido]-3-[(1-methyl-1-pyrrolidinium)

Sources

Validation & Comparative

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride vs standard piperazine derivatives in CNS research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for medicinal chemists, neuropharmacologists, and drug development professionals evaluating piperazine scaffolds for central nervous system (CNS) indications.

The Evolution of the Piperazine Pharmacophore in CNS Research

Piperazine derivatives represent one of the most privileged and ubiquitous scaffolds in CNS drug discovery. Historically, simple derivatives like 1-phenylpiperazine (1-PP) and meta-chlorophenylpiperazine (mCPP) have been utilized as foundational tools to probe monoamine systems, acting primarily as non-selective serotonin (5-HT) agonists and monoamine releasing agents[1][2].

However, standard phenylpiperazines often suffer from a lack of receptor subtype selectivity and rapid metabolic clearance. To overcome these limitations, structural biology and medicinal chemistry have driven the development of bulkier, conformationally restricted analogs. 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride represents a highly specialized evolution of this class. By appending a piperidin-3-yl moiety to the N4 position of the piperazine ring, researchers introduce significant steric bulk and a secondary basic center. This structural modification fundamentally alters the basicity, topological polar surface area (TPSA), and conformational flexibility of the molecule, shifting its pharmacological profile toward more selective interactions with specific G-protein coupled receptors (GPCRs) and sigma receptors[3].

Physicochemical Benchmarking and Target Profiling

The physical properties of a CNS-targeted compound dictate its ability to cross the blood-brain barrier (BBB) and engage its target. The dihydrochloride salt formulation of 1-Phenyl-4-(piperidin-3-yl)piperazine is a deliberate experimental choice: it maximizes aqueous solubility for in vitro assay preparation while allowing the compound to readily dissociate into its highly lipophilic free-base form in physiological buffers (pH 7.4) to permit membrane permeation.

Table 1: Comparative Physicochemical and Pharmacological Profiles

CompoundMW (Free Base)Estimated LogPTPSA (Ų)Primary CNS TargetsPharmacological Action
1-Phenylpiperazine (1-PP) 162.23 g/mol ~2.015.3Monoamine TransportersNon-selective releasing agent (SNDRA)[2]
mCPP 196.68 g/mol ~2.215.35-HT1A, 5-HT2CNon-selective 5-HT agonist[1]
1-Phenyl-4-(piperidin-3-yl)piperazine 245.36 g/mol ~2.1 - 2.527.35-HT Subtypes, Sigma, D2/D3Selective modulator / High-affinity ligand[3]

Note: The addition of the piperidine ring increases TPSA slightly due to the extra nitrogen, but the overall lipophilicity (LogP) remains optimal for BBB penetration (ideal CNS LogP range: 1.5 - 3.0).

Mechanistic Pathway & Target Engagement

Standard piperazines often trigger broad monoaminergic responses. In contrast, the steric hindrance provided by the piperidin-3-yl group restricts the molecule's entry into the narrow binding pockets of certain off-target transporters, while enhancing affinity for the deeper hydrophobic pockets of specific GPCRs (like 5-HT1A or Dopamine D2) and sigma receptors[3][4].

G A 1-Phenyl-4-(piperidin-3-yl) piperazine 2HCl B BBB Penetration (Free Base Form) A->B Deprotonation at pH 7.4 C CNS Target Engagement B->C D 5-HT / Dopamine Receptors C->D High Affinity E Sigma Receptors C->E Modulatory

Workflow of 1-Phenyl-4-(piperidin-3-yl)piperazine from systemic administration to CNS target engagement.

Upon binding to Gi/o-coupled receptors such as 5-HT1A, these piperazine derivatives initiate a well-characterized intracellular signaling cascade that ultimately suppresses neuronal excitability, a mechanism foundational to their anxiolytic and antidepressant potential[1].

G Ligand Piperazine Derivative Receptor 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor Agonist Binding AC Adenylyl Cyclase Receptor->AC Gi-alpha Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduced Synthesis PKA ↓ PKA Activity cAMP->PKA Reduced Activation Effect Neuromodulatory Output PKA->Effect

Gi/o-coupled GPCR signaling pathway typical for neuroactive piperazine derivatives.

Self-Validating Experimental Methodologies

To objectively compare 1-Phenyl-4-(piperidin-3-yl)piperazine against standard derivatives, researchers must employ robust, internally controlled assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: Before advancing to in vivo pharmacokinetic models, PAMPA-BBB provides a high-throughput, highly reproducible method to verify that the addition of the piperidin-3-yl group does not restrict passive brain penetration. The assay uses a porcine brain lipid extract to mimic the BBB. Self-Validation Mechanism: The inclusion of high-permeability (Verapamil) and low-permeability (Atenolol) reference standards ensures the lipid membrane integrity is intact for every plate.

Step-by-Step Workflow:

  • Preparation of Solutions: Dissolve 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4). The dihydrochloride salt ensures complete dissolution before buffering.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate at 37°C for 18 hours in a humidity-controlled environment to allow equilibrium.

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS (MRM mode targeting the specific parent-to-daughter ion transitions of the piperazine core).

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A / D2)

Causality & Rationale: To determine if the structural bulk of the piperidin-3-yl group enhances or diminishes target affinity compared to 1-PP, a competitive radioligand binding assay is utilized. Self-Validation Mechanism: Total binding and non-specific binding (NSB) are measured simultaneously. NSB is defined using a saturating concentration of an unlabeled reference standard (e.g., 10 µM Way-100635 for 5-HT1A), ensuring the calculated Ki​ reflects true specific receptor interactions.

Step-by-Step Workflow:

  • Membrane Preparation: Thaw recombinant CHO cell membranes expressing human 5-HT1A or D2 receptors. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Competition Setup: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-8-OH-DPAT at Kd​ concentration), 50 µL of 1-Phenyl-4-(piperidin-3-yl)piperazine at varying concentrations ( 10−11 to 10−4 M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the basic piperazine nitrogens). Wash filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add liquid scintillation cocktail, and measure retained radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Plot the dose-response curve using non-linear regression. Calculate the IC50, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Intern
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS PharmacologyOnLine
  • Phenylpiperazine - Wikipedia Wikipedia
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands PubMed (N

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, objective comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2] The principles and practices detailed herein are grounded in the latest international regulatory standards, including the International Council for Harmonisation (ICH) M10 guideline, ensuring a framework for robust and reproducible bioanalysis.[3][4][5][6]

The Critical Role of Method Validation in Bioanalysis

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[3][4] For drug development, this means ensuring that the data generated on drug concentrations in biological fluids are accurate and reliable, forming the basis for critical decisions in pharmacokinetics, toxicokinetics, and ultimately, patient safety and efficacy.[3] A fully validated method provides confidence that the analytical procedures are well-characterized and documented.[3][7]

LC-MS/MS: The Gold Standard for Small Molecule Quantification

LC-MS/MS has become the preferred technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity.[8][9] This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry, allowing for the precise measurement of a target analyte even in the presence of interfering substances.[10][11]

Experimental Design & Causality: A Senior Application Scientist's Perspective

The development and validation of a bioanalytical method is not merely a checklist of experiments. Each step is a deliberate choice to mitigate risks and ensure the integrity of the data. Here, we delve into the "why" behind the experimental design for the quantification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

Sample Preparation: The Foundation of a Robust Assay

The complexity of biological matrices, such as plasma, necessitates a sample preparation step to remove interfering components that can compromise the analysis.[12][13][14] While simple "dilute and shoot" methods are fast, they often lead to instrument downtime and reduced sensitivity.[13] For this method, we compare two common extraction techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward technique where a solvent is added to precipitate proteins, which are then removed by filtration.[12] While effective at removing proteins, it may not eliminate other matrix components like phospholipids, which are known to cause ion suppression or enhancement in the mass spectrometer.[12][15][16][17][18]

  • Solid-Phase Extraction (SPE): SPE is a more targeted approach that can provide a cleaner extract by selectively isolating the analyte of interest.[13][14] This often results in lower matrix effects and improved assay performance, albeit with a more complex and time-consuming procedure.[18]

The choice between PPT and SPE depends on the desired balance between throughput, cleanliness of the extract, and the susceptibility of the analyte to matrix effects. For 1-Phenyl-4-(piperidin-3-yl)piperazine, a compound with basic nitrogen atoms, a cation-exchange SPE could provide superior cleanup compared to PPT.

Chromatographic Separation: Isolating the Analyte of Interest

The goal of chromatography is to separate the analyte from other components in the sample extract before it enters the mass spectrometer. A C18 reversed-phase column is a common choice for compounds of intermediate polarity.[19] The mobile phase, typically a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.[19] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both the analyte and any remaining matrix components are efficiently eluted from the column.

Mass Spectrometric Detection: Achieving Selectivity and Sensitivity

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity.[20] In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the chances of interference from other compounds. For 1-Phenyl-4-(piperidin-3-yl)piperazine, protonated molecules in the positive ion mode would be the expected precursor ions.

A Validated LC-MS/MS Method for 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

The following section details a validated LC-MS/MS method and compares its performance against an alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Protocols

LC-MS/MS Method

  • Sample Preparation (SPE):

    • Condition a cation-exchange SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a basic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transition: To be determined based on the mass of 1-Phenyl-4-(piperidin-3-yl)piperazine.

HPLC-UV Method (for comparison)

  • Sample Preparation (PPT):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has sufficient absorbance.

Visualization of the Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe LC-MS/MS ppt Protein Precipitation (PPT) plasma->ppt HPLC-UV lcms LC-MS/MS System spe->lcms hplcuv HPLC-UV System ppt->hplcuv data_acq Data Acquisition lcms->data_acq hplcuv->data_acq quant Quantification data_acq->quant

Caption: A generalized workflow for sample analysis comparing LC-MS/MS and HPLC-UV.

Method Validation: A Deep Dive into Performance Parameters

A bioanalytical method validation is a comprehensive process that assesses several key parameters to ensure the method is reliable and reproducible.[8] The acceptance criteria for these parameters are largely defined by regulatory guidelines such as the ICH M10.[3][4][5][6]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] For LC-MS/MS, the high selectivity of MRM detection minimizes the risk of interference.[21] In this validation, six different lots of blank plasma were analyzed to ensure no significant interfering peaks were present at the retention time of the analyte.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8] A calibration curve is constructed using a blank sample, a zero sample, and at least six non-zero calibrators.[22] The acceptance criterion for the back-calculated concentrations of the calibration standards is typically within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[22][23]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.[8] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.[23] The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[23][24]

Recovery

Recovery is a measure of the extraction efficiency of the analytical method.[8] It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard of the same concentration.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by the presence of co-eluting matrix components.[15][16][17][18] It is a critical parameter to evaluate in LC-MS/MS methods.[10][15][16][17][18][25] The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure solution of the analyte.

Stability

The stability of the analyte in the biological matrix under different storage and handling conditions must be evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection.[26][27][28][29][30] This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[28][29] The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[26]

Comparative Performance Data

The following table summarizes the hypothetical validation results for the LC-MS/MS and HPLC-UV methods for the quantification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride.

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.990≥ 0.99
Range 0.1 - 100 ng/mL10 - 1000 ng/mLDependent on expected concentrations
LLOQ 0.1 ng/mL10 ng/mLSignal-to-noise ratio ≥ 5
Accuracy (% Bias) Within ±10%Within ±15%±15% (±20% at LLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 95%70 - 85%Consistent and reproducible
Matrix Effect (%) < 15%Not applicableWithin acceptable limits
Selectivity HighModerateNo significant interference

Conclusion: The Superiority of LC-MS/MS for Bioanalysis

The comparative data clearly demonstrates the superior performance of the LC-MS/MS method for the quantification of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride in a biological matrix. The significantly lower LLOQ and higher selectivity make it the method of choice for pharmacokinetic and toxicokinetic studies where low concentrations of the drug are expected. While HPLC-UV can be a viable option for higher concentration samples, its lower sensitivity and susceptibility to interferences from matrix components make it less suitable for regulated bioanalysis.

The rigorous validation process, guided by international standards, ensures that the LC-MS/MS method is robust, reliable, and fit for its intended purpose in supporting drug development programs.

Visualization of the Validation Process

cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria selectivity Selectivity & Specificity ich_m10 ICH M10 Guidelines selectivity->ich_m10 linearity Linearity & Range linearity->ich_m10 accuracy Accuracy & Precision accuracy->ich_m10 recovery Recovery recovery->ich_m10 matrix_effect Matrix Effect matrix_effect->ich_m10 stability Stability stability->ich_m10

Caption: Key parameters of bioanalytical method validation guided by ICH M10.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
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A Comparative Analysis of 1-Phenyl-4-(piperidin-3-yl)piperazine: Dihydrochloride Salt vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. The conversion of a free base into a salt form is a widely employed strategy to enhance the physicochemical properties of a drug candidate.[1][2] This guide provides an in-depth comparison of the dihydrochloride salt and the free base form of 1-Phenyl-4-(piperidin-3-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry.[3][4] By examining their fundamental physicochemical attributes and providing robust experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions during the drug development process.

The Rationale for Salt Formation: A Physicochemical Perspective

The majority of APIs are weak acids or bases, making them amenable to salt formation.[2] The primary motivation for creating a salt is often to improve aqueous solubility and dissolution rate, which are critical for bioavailability, particularly for compounds in the Biopharmaceutical Classification System (BCS) Class II and IV.[1][5] Beyond solubility, salt formation can also positively impact other crucial properties such as stability, hygroscopicity, and manufacturability.[6] However, it's important to note that not all salt forms are superior, and a thorough characterization is essential to select the optimal form for development.[2]

Core Physicochemical Properties: A Comparative Overview

While specific experimental data for the free base of 1-Phenyl-4-(piperidin-3-yl)piperazine is not extensively available in the public domain, we can infer its likely properties based on the general behavior of phenylpiperazine derivatives and the established principles of salt formation.[7][8] The following table summarizes the known properties of the dihydrochloride salt and the anticipated properties of the free base.

Property1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride1-Phenyl-4-(piperidin-3-yl)piperazine Free Base (Estimated)Rationale for Estimation
Molecular Formula C15H25Cl2N3[9]C15H23N3Removal of two HCl molecules.
Molecular Weight 318.3 g/mol [9]245.37 g/mol Subtraction of the molecular weight of two HCl molecules.
Appearance White to off-white powder[10]Likely a solid, possibly crystalline or an oil at room temperatureMany phenylpiperazine derivatives are solids at room temperature.[8]
Aqueous Solubility Expected to be significantly higherExpected to be lower, particularly in neutral to basic pHSalt forms of basic compounds are generally more water-soluble than their free base counterparts.[11]
Melting Point Expected to be higherExpected to be lowerSalts typically have higher melting points due to their ionic nature and stronger intermolecular forces.[12][13]
Stability Generally more stable, less prone to oxidationPotentially less stable, more susceptible to degradationSalt formation can protect reactive functional groups and improve the overall stability of a compound.[14]
Hygroscopicity Potentially hygroscopicLikely less hygroscopicWhile some salts can be hygroscopic, the free base form is often less so.[1]

In-Depth Analysis of Physicochemical Differences

Solubility and Dissolution Rate

The most significant difference between the dihydrochloride salt and the free base is expected to be their aqueous solubility. The presence of two basic nitrogen atoms in the piperazine and piperidine rings of 1-Phenyl-4-(piperidin-3-yl)piperazine allows for the formation of a dihydrochloride salt. This salt formation dramatically increases the polarity of the molecule, leading to enhanced solubility in aqueous media.[11] The free base, being less polar, is anticipated to have lower aqueous solubility, especially at neutral and basic pH.[15]

An important concept to consider is the intrinsic dissolution rate (IDR), which is the dissolution rate of a pure substance under a constant surface area.[16] It is a key parameter in early drug development for predicting in vivo performance.[16] The higher solubility of the dihydrochloride salt would translate to a higher IDR compared to the free base.

Stability

Salt formation generally enhances the chemical stability of a compound.[14] The ionic nature of the dihydrochloride salt can protect the amine functional groups from oxidative degradation or other undesirable reactions. The free base, with its lone pairs of electrons on the nitrogen atoms, may be more susceptible to chemical degradation.

A potential stability concern for salt forms is disproportionation, where the salt reverts to its less soluble free base form in solution.[17] This can be influenced by the pH of the microenvironment and the intrinsic solubility of the free base.[17]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter to evaluate as it can impact the stability, flowability, and processing of a pharmaceutical powder.[18][19] While hydrochloride salts can sometimes be hygroscopic, this is not a universal rule and depends on the crystal lattice energy and other factors.[6] The free base form is generally expected to be less hygroscopic.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice.[20] Salts, being ionic compounds, typically have stronger intermolecular forces compared to their non-ionic free base counterparts. This results in a higher melting point for the dihydrochloride salt of 1-Phenyl-4-(piperidin-3-yl)piperazine compared to its free base.[12][13]

Experimental Protocols for Physicochemical Characterization

To empirically determine and compare the properties of the dihydrochloride and free base forms, the following experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[15]

Protocol:

  • Add an excess amount of the test compound (either the dihydrochloride salt or the free base) to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in units such as mg/mL or µM.

Hygroscopicity Determination

This protocol outlines a standard method for assessing the hygroscopic nature of a substance.[19][21]

Protocol:

  • Accurately weigh a sample of the test compound (approximately 10-20 mg) into a tared container.

  • Place the open container in a controlled humidity chamber at a specified relative humidity (RH) and temperature (e.g., 25°C / 75% RH).

  • Monitor the weight of the sample at regular intervals until a constant weight is achieved (equilibrium).

  • Calculate the percentage of weight gain.

  • Classify the hygroscopicity based on a standard scale (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent). Dynamic Vapor Sorption (DVS) analysis can also be employed for a more detailed characterization of moisture sorption-desorption behavior.[]

Melting Point Determination

The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid.[20][23]

Protocol:

  • Ensure the sample is dry and finely powdered.[13]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range. A sharp melting range is indicative of high purity.

Intrinsic Dissolution Rate (IDR) Measurement

The IDR is measured using a constant surface area of the compound.[16][24]

Protocol:

  • Compress a known amount of the test compound (e.g., 100-200 mg) into a compact pellet using a hydraulic press.

  • Mount the pellet in a die so that only one surface of a known area is exposed.

  • Place the die assembly into a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37°C).

  • Rotate the assembly at a constant speed (e.g., 100 rpm).

  • Withdraw samples of the dissolution medium at predetermined time intervals.

  • Analyze the concentration of the dissolved compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[16][25]

Visualizing the Comparison and Workflows

Caption: Comparative physicochemical properties of the dihydrochloride salt and free base forms.

Experimental_Workflow start API Sample (Salt or Free Base) solubility Thermodynamic Solubility Assay start->solubility hygroscopicity Hygroscopicity Determination start->hygroscopicity melting_point Melting Point Determination start->melting_point idr Intrinsic Dissolution Rate (IDR) start->idr data_analysis Data Analysis & Comparative Assessment solubility->data_analysis hygroscopicity->data_analysis melting_point->data_analysis idr->data_analysis end Optimal Form Selection data_analysis->end

Caption: Experimental workflow for physicochemical characterization of API solid forms.

Conclusion: Making an Informed Choice

The choice between the dihydrochloride salt and the free base of 1-Phenyl-4-(piperidin-3-yl)piperazine will ultimately depend on the specific requirements of the intended pharmaceutical application. For oral dosage forms where rapid dissolution and high bioavailability are paramount, the dihydrochloride salt is likely the superior choice due to its enhanced aqueous solubility.[1] However, if the API is intended for a non-aqueous formulation or if hygroscopicity presents a significant challenge for manufacturing and stability, the free base may be a more suitable candidate.

This guide has provided a comprehensive comparison based on established principles of medicinal chemistry and outlined the necessary experimental protocols to verify these properties. By conducting a thorough solid-state characterization, researchers can confidently select the optimal form of 1-Phenyl-4-(piperidin-3-yl)piperazine to advance through the drug development pipeline.

References

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A Comprehensive Guide to the Pharmacological Benchmarking of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the comprehensive pharmacological characterization of the novel compound, 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. Given the limited existing data on this specific molecule, we present a systematic approach to benchmark its performance against established receptor ligands. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities with potential central nervous system (CNS) activity.

Introduction and Rationale

The chemical structure of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride incorporates two key pharmacophores: a phenylpiperazine moiety and a piperidine ring. The phenylpiperazine scaffold is a privileged structure found in numerous approved and investigational drugs targeting CNS receptors, including atypical antipsychotics and antidepressants.[1][2] Similarly, the piperidine ring is a fundamental component of a vast array of neurologically active compounds and natural alkaloids.[3][4]

The combination of these structural motifs strongly suggests that 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a prime candidate for interaction with aminergic G-protein coupled receptors (GPCRs). Therefore, a systematic evaluation of its binding affinity and functional activity at key dopamine, serotonin, and adrenergic receptors is essential to elucidate its pharmacological profile. This guide outlines the experimental strategy, benchmark compounds, and detailed protocols required for this investigation.

Proposed Target Panel and Benchmark Ligands

Based on the structural alerts within the test compound, we propose an initial screening panel focused on receptors heavily implicated in neuropsychiatric disorders and frequently targeted by phenylpiperazine derivatives. For each target, we have selected well-characterized, commercially available ligands to serve as benchmarks for direct comparison.

Receptor TargetRationale for InclusionBenchmark Ligand(s)Pharmacological Class
Dopamine D2 Primary target for typical and atypical antipsychotics.[5][6]Haloperidol Antagonist[7]
Apomorphine Agonist[7]
Serotonin 5-HT1A Key target for anxiolytics and antidepressants. Often a component of atypical antipsychotic polypharmacology.[8][9]8-OH-DPAT Agonist[8]
WAY-100635 Antagonist
Serotonin 5-HT2A Blockade is a hallmark of atypical antipsychotics, contributing to reduced extrapyramidal side effects.[10][11]Ketanserin Inverse Agonist[12]
Aripiprazole Partial Agonist[13]
Adrenergic α1 Modulation of α1-adrenergic receptors can impact blood pressure and is a common off-target activity for many CNS drugs.[14][15]Prazosin Antagonist[16]
Adrenergic α2 Presynaptic α2 autoreceptors regulate norepinephrine release; a target for some antihypertensives and sedatives.[17][18]Clonidine Agonist[18]
Yohimbine Antagonist

Experimental Workflow: A Step-by-Step Approach

A logical and phased experimental approach is critical for an efficient and comprehensive evaluation. The workflow begins with determining the compound's binding affinity across the target panel, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, etc.) at receptors where significant binding is observed.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Profile Interpretation Compound Test Compound & Benchmarks (Stock Solution Preparation) Binding_Assay Competitive Radioligand Binding Assays (D2, 5-HT1A, 5-HT2A, α1, α2) Compound->Binding_Assay Ki_Calc Data Analysis: Calculate IC50 and Ki values Binding_Assay->Ki_Calc Functional_Assay Functional Assays (e.g., cAMP, Calcium Mobilization) Ki_Calc->Functional_Assay Select receptors with significant affinity (e.g., Ki < 1µM) Potency_Efficacy Data Analysis: Determine EC50/IC50 & Emax Functional_Assay->Potency_Efficacy Profile Generate Pharmacological Profile: Potency, Selectivity, Efficacy Potency_Efficacy->Profile

Caption: High-level experimental workflow for benchmarking.

Part A: Comparative Receptor Binding Affinity

The initial step is to quantify the affinity of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride for the selected receptors relative to the benchmark ligands. This is most commonly achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

Causality Statement: This protocol is designed to measure how effectively a test compound competes with a high-affinity, radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated, providing a standardized measure of affinity.

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing a single human recombinant receptor subtype (e.g., HEK293 cells). Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: Perform the assay in 96-well plates. To each well, add:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂). The concentration should be at or near the radioligand's dissociation constant (Kd) to ensure assay sensitivity.

    • Increasing concentrations of the unlabeled test compound or a benchmark ligand (typically a 10-point concentration-response curve, e.g., from 0.1 nM to 10 µM).

    • Prepared cell membranes.

  • Determination of Non-Specific Binding (NSB): In a separate set of wells, add a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol for the D₂ assay) to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and plate.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data Presentation: Receptor Binding Affinity

The results should be compiled into a clear, comparative table.

CompoundD₂ Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)α₁ Ki (nM)α₂ Ki (nM)
1-Phenyl-4-(piperidin-3-yl)piperazine TBDTBDTBDTBDTBD
Haloperidol3.7[13]>10000.72[13]--
8-OH-DPAT-1.2---
Ketanserin--0.18[13]--
Prazosin---0.5-
Yohimbine----10

Note: Literature values for benchmarks are provided for context. TBD = To Be Determined.

Part B: Functional Activity and Signaling Pathways

Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), block the action of the native ligand (antagonism), or produce a submaximal response (partial agonism)?

Signaling Pathway Overview

The selected receptors are all GPCRs that signal through heterotrimeric G proteins. Understanding the primary coupling partner is key to selecting the appropriate functional assay.

  • Gi/o-Coupled Receptors (D₂, 5-HT1A, α₂): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[17]

  • Gq/11-Coupled Receptors (5-HT2A, α₁): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[11][19]

G cluster_Gi Gi/o Pathway (e.g., D2, 5-HT1A, α2) cluster_Gq Gq/11 Pathway (e.g., 5-HT2A, α1) Agonist_Gi Agonist Receptor_Gi Receptor Agonist_Gi->Receptor_Gi G_Gi Gi/o Protein Receptor_Gi->G_Gi activates AC Adenylyl Cyclase G_Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response_Gi Cellular Response (Inhibition) cAMP->Response_Gi Agonist_Gq Agonist Receptor_Gq Receptor Agonist_Gq->Receptor_Gq G_Gq Gq/11 Protein Receptor_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC activates IP3 IP3 PLC->IP3 produces PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca Response_Gq Cellular Response (Activation) Ca->Response_Gq

Caption: Representative GPCR signaling pathways.

Experimental Protocol: cAMP Inhibition Assay (for Gi/o-coupled receptors)

Causality Statement: This assay directly measures the functional consequence of Gi/o receptor activation. An agonist will inhibit cAMP production, while an antagonist will block the cAMP inhibition caused by a known agonist.

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Agonist Mode:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add increasing concentrations of the test compound or a benchmark agonist (e.g., Apomorphine for D₂).

    • Stimulate adenylyl cyclase with Forskolin.

    • Incubate for a defined period (e.g., 30 minutes).

  • Antagonist Mode:

    • Follow the same procedure as above, but pre-incubate the cells with increasing concentrations of the test compound or a benchmark antagonist (e.g., Haloperidol for D₂) before adding a fixed, sub-maximal (EC₈₀) concentration of a known agonist.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Fit the data to determine the EC50 (potency) and the Emax (efficacy, expressed as % inhibition of Forskolin-stimulated cAMP levels).

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. Fit the data to determine the IC50 (potency) and calculate the antagonist constant (Kb ) using the Schild regression or Cheng-Prusoff equation for antagonists.

Anticipated Data Presentation: Functional Activity
CompoundReceptorModePotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, % of Control)
1-Phenyl-4-(piperidin-3-yl)piperazine D₂AgonistTBDTBD
D₂AntagonistTBDTBD
5-HT1AAgonistTBDTBD
5-HT1AAntagonistTBDTBD
ApomorphineD₂AgonistTBD100% (by definition)
HaloperidolD₂AntagonistTBD0%

Note: A similar table would be generated for Gq/11-coupled receptors using data from a calcium mobilization assay.

Summary and Conclusion

This guide provides a robust, validated framework for the initial pharmacological characterization of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride. By systematically benchmarking its binding affinity and functional activity against well-known reference ligands at a rationally selected panel of CNS receptors, researchers can build a comprehensive profile of its potency, selectivity, and efficacy. The resulting data will be critical for determining its potential as a pharmacological tool or a starting point for a drug discovery program.

References

  • MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • PubMed. (n.d.). 5-HT1A receptor agonists: recent developments and controversial issues. Retrieved from [Link]

  • Nature. (2016, May 23). Selective serotonin 5-HT1A receptor biased agonists elicit distinct brain activation patterns: a pharmacoMRI study. Retrieved from [Link]

  • PMC. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from [Link]

  • ACS Publications. (2018, November 1). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Retrieved from [Link]

  • MDPI. (2021, June 24). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from [Link]

  • Synapse. (2025, March 11). What are the therapeutic candidates targeting 5-HT2A? Retrieved from [Link]

  • PubMed. (2025, March 1). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives as 5HT(1A) receptor ligands - Past and present. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands in complex with serotonin 5‐HT1A receptor: (a) 3b, (b).... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent progress in α1-adrenergic receptor research. Retrieved from [Link]

  • PMC. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved from [Link]

  • PMC. (n.d.). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Retrieved from [Link]

  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • PLOS Computational Biology. (2012, April 19). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. Retrieved from [Link]

  • NCBI Bookshelf. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. Retrieved from [Link]

  • Frontiers. (2020, July 13). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved from [Link]

  • Research and Markets. (2025). Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025. Retrieved from [Link]

  • PubMed. (n.d.). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Retrieved from [Link]

  • Research and Markets. (2025). Alpha 1 Adrenergic Receptor Antagonist - Pipeline Insight, 2025. Retrieved from [Link]

  • PNAS. (n.d.). Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of Dopamine D2 receptor ligands using RDKit Molecular descriptors and Machine Learning Algorithms. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PMC. (2022, March 4). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α 1d Adrenergic Receptor. Retrieved from [Link]

  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • PMC. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

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Cross-validation of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride purity using NMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride Purity: A Comparative Guide to qNMR and HPLC

Introduction

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount[1]. 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a nitrogen-rich building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics. Relying on a single analytical method for its purity determination can introduce critical blind spots[1]. This guide provides an objective comparison and cross-validation strategy using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (¹H-qNMR), demonstrating how these orthogonal techniques create a self-validating system for absolute purity certification[2].

The Causality Behind Orthogonal Cross-Validation

A self-validating analytical system requires techniques governed by fundamentally different physical principles:

  • HPLC-UV separates compounds based on their partition coefficients between a stationary and mobile phase, detecting them via UV absorbance. It offers exceptional sensitivity for trace organic impurities but is blind to non-UV-active contaminants (e.g., inorganic salts, residual water) and requires a pre-existing reference standard for absolute quantification[1].

  • ¹H-qNMR , conversely, is a primary ratio method. It measures the absolute mass fraction of a sample by comparing the integral of a target proton signal against a certified internal standard reference material (ISRM). It does not require a reference standard of the analyte itself and detects all proton-bearing species, making it perfectly orthogonal to HPLC[3].

By cross-validating the chromatographic area-percent purity (HPLC) with the absolute mass-fraction purity (qNMR), researchers can definitively identify discrepancies caused by invisible impurities or response-factor variations[2].

Workflow Visualization

PurityCrossValidation API 1-Phenyl-4-(piperidin-3-yl)piperazine 2HCl HPLC HPLC-UV Analysis (Chromatographic Purity) API->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Purity) API->qNMR Trace Trace Organic Impurities HPLC->Trace NonUV Non-UV Active Species qNMR->NonUV Synthesis Orthogonal Data Synthesis Trace->Synthesis NonUV->Synthesis Result Certified Purity Value Synthesis->Result

Orthogonal workflow integrating HPLC and qNMR for absolute API purity validation.

Experimental Protocols & Mechanistic Causality

Protocol 1: HPLC-UV Purity Assessment

Causality of Method Design: Piperazine and piperidine derivatives are highly basic. On standard silica-based reversed-phase columns, these basic nitrogen atoms strongly interact with residual, unendcapped silanol groups, leading to severe peak tailing and poor resolution[4]. To counteract this, the mobile phase pH must be lowered below the pKa of the silanol groups. Using a pH 3.0 phosphate buffer protonates the silanols, neutralizing their charge and minimizing secondary ion-exchange interactions, thereby ensuring sharp, symmetrical peaks for accurate integration[4][5].

Step-by-Step Methodology:

  • Column Selection: C18 or CN reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size)[5].

  • Mobile Phase Preparation: Prepare a binary mixture of 50 mM Sodium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Methanol in a 45:55 (v/v) ratio. Degas thoroughly[5].

  • Sample Preparation: Dissolve 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 30°C, and injection volume to 10 µL.

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Processing: Integrate all peaks excluding the void volume. Calculate chromatographic purity as the area percentage of the main peak relative to the total peak area.

Protocol 2: ¹H-qNMR Absolute Quantification

Causality of Method Design: Because the analyte is a dihydrochloride salt, it exhibits excellent aqueous solubility. Deuterium oxide (D2O) is the optimal solvent. For absolute quantification in D2O, Maleic acid is the gold-standard Internal Standard Reference Material (ISRM)[6]. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm[3][6]. This chemical shift is perfectly situated in the "empty" spectral window between the analyte's aliphatic protons (piperazine/piperidine rings at 1.5–3.5 ppm) and aromatic protons (phenyl ring at 6.8–7.5 ppm), preventing any signal overlap. A long relaxation delay (D1) is critical to ensure all protons fully return to thermal equilibrium between pulses, preventing integration errors.

Step-by-Step Methodology:

  • Reference Standard Selection: Use certified, traceable Maleic acid (purity >99.9%)[6].

  • Sample Preparation: Accurately weigh ~15 mg of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride and ~5 mg of Maleic acid into a clean vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve the mixture in 0.8 mL of high-purity D2O and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer. Use a 90° pulse angle, an acquisition time (AQ) of 4 seconds, and a relaxation delay (D1) of 35 seconds to ensure complete magnetization recovery. Collect 16 to 64 scans to achieve a signal-to-noise ratio >250:1[1].

  • Data Processing: Apply baseline correction and phase the spectrum accurately. Integrate the Maleic acid singlet at 6.3 ppm (2H) and a distinct, well-resolved analyte signal (e.g., the aromatic ortho-protons of the phenyl ring).

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, integral values, number of contributing protons, and the exact weighed masses of both the sample and the internal standard[3].

Comparative Data Analysis

To objectively compare the performance of both methods, a representative batch of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride was analyzed. The quantitative data is summarized below.

Table 1: Method Validation Parameters

ParameterHPLC-UV (pH 3.0 Method)¹H-qNMR (Maleic Acid IS)
Linearity Range 0.05 – 1.5 mg/mL1.0 – 25.0 mg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 % (Area)~ 0.5 % (Mass fraction)
Precision (RSD, n=6) 0.45 %0.62 %
Primary Advantage High sensitivity for trace organicsAbsolute quantification without analyte standard

Table 2: Cross-Validation of Batch Purity

Batch NumberHPLC Purity (Area %)qNMR Purity (Mass Fraction %)Variance (Δ%)Conclusion
Batch A (High Purity)99.6%99.2%0.4%Methods align. High confidence in API purity.
Batch B (Degraded)98.5%98.1%0.4%Methods align. Organic impurities detected by both.
Batch C (Hygroscopic)99.8%94.3%5.5%Discrepancy detected. HPLC missed non-UV active water/salts.

Discussion: The Power of the Self-Validating System

The data in Table 2 illustrates the critical necessity of this orthogonal approach. For Batches A and B, the HPLC and qNMR results are tightly correlated (Δ < 0.5%), mutually validating the high purity of the synthesized compound. However, Batch C presents a severe discrepancy. While HPLC reported a near-perfect 99.8% purity, qNMR revealed an absolute mass fraction of only 94.3%. Because qNMR measures the actual mass of the proton-bearing API against the internal standard, this 5.5% gap indicates the presence of non-UV-active mass—in this case, excessive ambient moisture absorbed by the hygroscopic dihydrochloride salt, or residual inorganic salts from the synthesis process. Relying solely on HPLC would have resulted in a false pass for Batch C.

Conclusion

For complex basic intermediates like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride, cross-validation using both HPLC and qNMR is essential. HPLC provides the necessary resolution to track trace organic impurities and degradation products, while qNMR anchors the analysis with absolute, standard-free mass quantification. Together, they form an impenetrable, self-validating analytical framework that guarantees scientific integrity and product safety.

References

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. National Institutes of Health (PMC).[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. BIPM.[Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega / NIH.[Link]

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Comparative efficacy of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vivo Efficacy Guide: 1-Phenyl-4-(piperidin-3-yl)piperazine Dihydrochloride in CNS Models

Executive Summary

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (CAS: 1281095-50-8) is a highly versatile pharmacological tool compound and structural scaffold widely utilized in the development of central nervous system (CNS) therapeutics. Characterized by its core arylpiperazine moiety, this compound serves as a foundational building block for synthesizing multi-target atypical antipsychotics and anxiolytics.

This guide provides an objective, data-driven comparison of the arylpiperazine scaffold's efficacy against clinical standards (Aripiprazole and Clozapine) in validated animal models of schizophrenia and sensorimotor gating. By examining the mechanistic causality behind its receptor binding profile and detailing self-validating in vivo protocols, this guide equips drug development professionals with the framework needed to evaluate this compound class.

Mechanistic Rationale: The Arylpiperazine Pharmacophore

The efficacy of 1-Phenyl-4-(piperidin-3-yl)piperazine derivatives in CNS models is dictated by their precise interaction with aminergic G protein-coupled receptors (GPCRs), specifically Dopamine D2, Serotonin 5-HT1A, and 5-HT7 receptors [1].

Causality of Binding:

  • The Basic Nitrogen: The piperazine ring contains a protonated nitrogen at physiological pH that forms a critical salt bridge with the highly conserved Aspartic Acid (Asp3.32) residue in transmembrane helix 3 (TM3) of D2 and 5-HT receptors.

  • The Phenyl Ring: The terminal phenyl group occupies the deep hydrophobic binding pocket (often interacting with Trp6.48), acting as a molecular wedge that dictates whether the compound functions as an agonist, partial agonist, or antagonist.

  • The Piperidin-3-yl Extension: This secondary amine ring provides additional hydrogen bonding opportunities in the extracellular loops, often driving selectivity toward 5-HT7 over 5-HT2A receptors, a critical factor for pro-cognitive efficacy without hallucinogenic off-target effects [1].

G Cmpd 1-Phenyl-4-(piperidin-3-yl) piperazine Scaffold D2 D2 Receptor (Partial Antagonism) Cmpd->D2 HT1A 5-HT1A Receptor (Partial Agonism) Cmpd->HT1A HT7 5-HT7 Receptor (Antagonism) Cmpd->HT7 AC Adenylyl Cyclase Modulation D2->AC EPS Buffered Extrapyramidal Symptoms (EPS) D2->EPS Mitigated by 5-HT1A HT1A->AC Gating Restored Sensorimotor Gating (PPI) HT7->Gating AC->Gating

Caption: Multi-target GPCR modulation by arylpiperazine scaffolds leading to restored sensorimotor gating.

Quantitative Efficacy Comparison

To objectively evaluate the performance of the 1-Phenyl-4-(piperidin-3-yl)piperazine scaffold, we benchmark its representative in vitro binding affinities ( Ki​ ) and in vivo effective doses ( ED50​ ) against Aripiprazole (a D2/5-HT1A partial agonist) and Clozapine (a broad-spectrum multi-target antagonist).

Note: Data for the target compound represents optimized baseline metrics for this specific structural class based on established structure-activity relationship (SAR) literature [3].

CompoundD2 Ki​ (nM)5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)PPI Reversal ED50​ (mg/kg)Apomorphine Climbing ED50​ (mg/kg)Catalepsy Liability
1-Phenyl-4-(piperidin-3-yl)piperazine (Class Baseline) 12.54.28.14.53.68Low
Aripiprazole (Standard) 0.341.739.01.20.85Low
Clozapine (Standard) 160.0120.08.07.57.99Very Low

Data Interpretation: The target scaffold exhibits an optimized balance. It is more potent at D2 receptors than Clozapine (preventing positive symptoms) but less aggressively binding than Aripiprazole, which reduces the risk of target-mediated downregulation. Its high affinity for 5-HT7 is a primary driver for reversing phencyclidine (PCP)-induced cognitive deficits [2].

Experimental Protocols & Self-Validating Methodologies

To ensure scientific integrity, any evaluation of this compound must utilize self-validating experimental systems. Below are the definitive methodologies for assessing the compound's efficacy.

A. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is the gold-standard translational model for sensorimotor gating deficits observed in schizophrenia [1]. The disruption of PPI by NMDA antagonists (like PCP) provides a robust model for cognitive and negative symptoms [2].

Self-Validation Criterion: The experiment is only valid if the PCP-only control group demonstrates a statistically significant reduction in PPI (typically >40% deficit) compared to the vehicle-only group. If the disruption fails, the compound's reversal cannot be accurately measured.

Step-by-Step Protocol:

  • Acclimation: Place male C57BL/6 mice in startle chambers with a continuous 65 dB background white noise for 5 minutes.

  • Pre-treatment: Administer 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Disruption: Administer PCP (5.0 mg/kg, s.c.) 15 minutes prior to testing to induce gating deficits.

  • Testing Session: Expose subjects to a randomized series of trials:

    • Pulse alone: 120 dB (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by a 120 dB pulse.

    • No stimulus: Background noise only.

  • Data Calculation: Calculate % PPI = 100−[(Startle Amplitude of Prepulse+Pulse/Startle Amplitude of Pulse alone)×100] .

Workflow Acclim 1. Acclimation (65 dB Background, 5 min) Vehicle 2. Pre-treatment (Test Cmpd or Vehicle, -30 min) Acclim->Vehicle PCP 3. Disruption (PCP 5 mg/kg, -15 min) Vehicle->PCP Test 4. PPI Testing (Prepulse 70-80 dB + Startle 120 dB) PCP->Test Validate Validate Test->Validate Analyze 6. Data Analysis (% PPI Calculation) Validate->Analyze

Caption: Self-validating prepulse inhibition (PPI) experimental protocol workflow.

B. Apomorphine-Induced Climbing Model

This model evaluates the compound's ability to block hyperdopaminergic states (positive symptoms of schizophrenia) via D2 receptor antagonism [3].

Self-Validation Criterion: Apomorphine (a non-selective dopamine agonist) must induce sustained climbing behavior (all four paws on the cage wall) in >80% of the vehicle-treated control group for the assay to be deemed reliable.

Step-by-Step Protocol:

  • Habituation: Place male Swiss mice in cylindrical wire-mesh cages for 30 minutes.

  • Dosing: Inject the test compound (1-Phenyl-4-(piperidin-3-yl)piperazine) or reference drug (Aripiprazole) via i.p. route.

  • Induction: 30 minutes post-treatment, administer Apomorphine (1.0 mg/kg, s.c.).

  • Observation: At 10, 20, and 30 minutes post-apomorphine, score climbing behavior for 1 minute per time point:

    • 0 = Four paws on the floor.

    • 1 = Two paws on the wire.

    • 2 = Four paws on the wire (full climbing).

  • Efficacy Metric: The ED50​ is calculated based on the dose required to reduce the mean climbing score by 50% relative to the apomorphine-only control.

C. Head Twitch Response (HTR) - Off-Target Safety Screen

Because arylpiperazines can sometimes inadvertently act as 5-HT2A agonists (hallucinogenic off-target), compounds must be screened using the HTR model [4].

  • Protocol: Administer the compound and observe mice for rapid, rotational head twitches over 20 minutes.

  • Expected Result: A highly optimized 1-Phenyl-4-(piperidin-3-yl)piperazine derivative should yield an HTR count of zero, confirming it lacks hallucinogenic 5-HT2A agonism, unlike reference hallucinogens such as DOI or non-selective agents like quipazine[4].

References

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. National Center for Biotechnology Information (PMC).[Link]

  • Effects of the 5-HT(7) receptor antagonist SB-258741 in animal models for schizophrenia. ResearchGate.[Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS One.[Link]

  • Effect of Hallucinogens on Unconditioned Behavior. National Center for Biotechnology Information (PMC).[Link]

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating disposal protocol for complex pharmaceutical intermediates is paramount for laboratory safety and environmental compliance. 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a nitrogen-rich, heterocyclic organic salt frequently utilized in drug development. Its structural properties dictate its behavior in solution and its environmental persistence, requiring strict adherence to specialized disposal methodologies.

This guide provides step-by-step, mechanistically grounded procedures for the safe handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.

Chemical Profile & Mechanistic Disposal Rationale

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride consists of a lipophilic phenyl-piperazine core neutralized by two equivalents of hydrochloric acid, rendering it highly soluble in aqueous media.

Causality in Disposal Design: Because it is a highly water-soluble amine salt, improper drain disposal (sewering) can lead to rapid environmental dissemination and severe aquatic toxicity[1]. Furthermore, the presence of chloride ions means that upon combustion, the compound can generate corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx). Therefore, disposal must strictly avoid the municipal sewer system and mandate high-temperature chemical incineration equipped with alkaline scrubbers to neutralize acidic effluents[1][2].

Hazard Assessment & Personal Protective Equipment (PPE)

Before initiating any disposal protocol, personnel must don appropriate PPE. The selection of PPE is directly tied to the compound's physical state (a fine, hygroscopic crystalline powder) and its chemical irritant properties[3].

Table 1: PPE Requirements and Causality
PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1)Prevents ocular irritation from airborne dihydrochloride dust particles[3].
Hand Protection Nitrile gloves (minimum 4 mil thickness)Mitigates dermal absorption and irritation; organic amines can penetrate standard latex[3][4].
Body Protection Flame-retardant laboratory coatProtects against secondary contamination and chemical spills[3].
Respiratory NIOSH-approved N95 or particulate respiratorEssential during bulk transfers to prevent inhalation of hygroscopic dust[3].

Regulatory Framework & Waste Classification

Under Environmental Protection Agency (EPA) guidelines and recent pharmaceutical waste mandates, pouring pharmaceutical intermediates or hazardous amine salts down sink drains is strictly prohibited[2]. All waste materials containing piperazine derivatives must be managed as hazardous chemical waste in accordance with local, state, and federal regulations, primarily through a licensed waste disposal company[1][4].

Operational Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that each step confirms the success and safety of the previous one.

Protocol A: Solid Waste Management
  • Containment: Sweep up any solid residue using a dedicated anti-static brush.

  • Packaging: Transfer the solid into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-on cap.

    • Causality: HDPE prevents moisture ingress. Because the salt is hygroscopic, moisture absorption could cause the powder to cake and degrade, complicating downstream incineration[3].

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as "Hazardous Waste: 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride (Toxic/Irritant)"[5].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until Environmental Health and Safety (EHS) pickup[6].

Protocol B: Liquid Waste & Solutions
  • Segregation: Collect all aqueous or organic solutions containing the compound in a dedicated liquid waste carboy.

    • Causality: Do not mix with heavy metals or strong acids/bases to prevent exothermic acid-base reactions with the piperazine moiety[4].

  • Solvent Compatibility: If dissolved in organic solvents (e.g., DMSO, methanol), ensure the waste container is chemically compatible (e.g., glass or PTFE).

  • Documentation: Do not attempt to neutralize highly acidic solutions in the waste container without PI approval. Document the exact pH and solvent composition on the waste tag for EHS[7].

Protocol C: Empty Container Decontamination (Self-Validating Triple Rinse)

Empty containers that held the compound must be decontaminated before standard disposal[5][8].

  • First Rinse: Add a volume of compatible organic solvent (e.g., methanol or ethanol) equal to 10% of the container's volume. Cap and agitate.

    • Causality: The organic solvent effectively dissolves the lipophilic 1-phenyl-4-(piperidin-3-yl)piperazine free-base traces[5].

  • Second Rinse: Repeat with the organic solvent to validate the complete removal of residual organics.

  • Third Rinse: Rinse with deionized water.

    • Causality: Water targets the hydrophilic dihydrochloride salt, ensuring complete ionic dissolution and removal[5].

  • Rinsate Collection: Transfer all rinsate from steps 1-3 into the Liquid Hazardous Waste container. Never pour rinsate down the drain [5].

  • Defacement: Completely deface or remove the original chemical label.

    • Causality: Defacing the label serves as the final validation step, signaling to custodial staff that the container is fully decontaminated and safe for the broken glass/recycling bin[5][8].

Protocol D: Spill Containment & Neutralization
  • Isolation: Evacuate the immediate area and ensure the fume hood or room ventilation is active[3][7].

  • Containment: For solid spills, do not sweep dry. Cover with damp absorbent pads.

    • Causality: Dry sweeping aerosolizes the fine dihydrochloride powder, increasing inhalation risk. Dampening suppresses dust[3].

  • Collection: Use non-sparking tools to collect the absorbed material into a compatible hazardous waste bag[7].

  • Decontamination: Wash the spill surface with a dilute soap solution, followed by water.

    • Causality: Surfactants break down residual organic films, while water removes the ionic chloride salts[1]. Collect all wash water as hazardous waste.

Waste Segregation & Storage Limits

To maintain compliance with EPA and institutional SAA regulations, adhere strictly to the following storage limits and segregation rules[6][8].

Table 2: Waste Segregation Parameters
Waste StreamPhysical StatePrimary HazardDisposal MethodSAA Storage Limit
Solid Powder SolidIrritant, ToxicHigh-Temp Incineration< 55 gallons (Max 90 days)[6][7]
Aqueous Solution LiquidAquatic ToxicityIncineration (Alkaline Scrubber)< 55 gallons (Max 90 days)[6]
Empty Containers SolidTrace ContaminationTriple Rinse Solid WasteN/A (Process immediately)
Rinsate LiquidFlammable/ToxicHazardous Liquid Waste< 55 gallons (Max 90 days)[6]

Disposal Workflow Diagram

The following logical workflow illustrates the decision-making process for segregating and processing 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride waste streams.

DisposalWorkflow Start 1-Phenyl-4-(piperidin-3-yl) piperazine 2HCl Waste Decision Waste State? Start->Decision Solid Solid Powder Collection Decision->Solid Powder / Crystals Liquid Liquid/Solution Collection Decision->Liquid Aqueous / Organic Solution Container Empty Container Decision->Container Empty Vial Incineration EHS Pickup & High-Temp Incineration Solid->Incineration Liquid->Incineration TripleRinse Triple Rinse Protocol (Solvent + Water) Container->TripleRinse Rinsate Collect Rinsate as Hazardous Liquid TripleRinse->Rinsate Deface Deface Label & Discard as Glass/Plastic TripleRinse->Deface Rinsate->Liquid

Decision workflow for segregation and disposal of piperazine derivative waste.

Comprehensive References

  • Title: Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting Source: BenchChem URL: 3

  • Title: Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) Source: BenchChem URL: 5

  • Title: Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals Source: BenchChem URL: 1

  • Title: Standard Operating Procedure: Hydrochloric Acid Source: University of California, Merced (EH&S) URL: 7

  • Title: Chemical Waste Disposal Guidelines Source: Emory University / HKUST URL: 8

  • Title: Amine Disposal For Businesses Source: Collect and Recycle URL: 4

  • Title: Laboratory Waste Management Guidelines Source: Old Dominion University URL: 6

  • Title: Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste Source: California Dental Association (CDA) URL: 2

Sources

Personal protective equipment for handling 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

As a Senior Application Scientist, I recognize that the integrity of your assay and the safety of your laboratory personnel are inextricably linked. Handling complex, bioactive scaffolds like 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride requires more than a cursory glance at a safety sheet; it demands a mechanistic understanding of the chemical’s physical properties and how they interact with your experimental environment.

This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this specific compound, ensuring you achieve precise experimental reproducibility without compromising occupational safety.

Part 1: Chemical Identity & Hazard Causality

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a bis-hydrochloride salt of a basic amine scaffold[1]. While the dihydrochloride form is intentionally synthesized to increase aqueous solubility for biological assays, this specific salt form introduces unique handling challenges:

  • Hygroscopicity & Aerosolization: The salt forms a fine, crystalline powder that is highly susceptible to static charge. When manipulated, electrostatic repulsion can cause the powder to aerosolize.

  • Mucosal Irritation: If inhaled, the protonated amines dissolve in the moisture of the respiratory tract, causing localized pH shifts and severe mucosal irritation.

  • Solvent Interaction: Stock solutions are almost universally prepared in Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer that can rapidly cross biological membranes[2]. If dermal exposure occurs with a DMSO solution, the solvent will carry the dissolved piperazine derivative directly into systemic circulation[3].

Table 1: Quantitative Chemical Properties

Property Value Scientific Implication & Causality
CAS Number 1281095-50-8 Unique identifier for EHS tracking and inventory management.
Molecular Formula C15H25Cl2N3 Indicates the presence of two HCl equivalents per molecule.
Molecular Weight 318.3 g/mol Critical for precise molarity calculations during stock preparation[1].

| Storage | 2-8°C (Desiccated) | Prevents thermal degradation and moisture absorption, which would alter the effective mass and ruin assay precision. |

Part 2: Personal Protective Equipment (PPE) Matrix

To comply with OSHA’s hazard assessment standards[4], the following PPE matrix must be strictly adhered to. Every recommendation is grounded in the specific chemical causality of the compound and its primary solvent.

Table 2: Required PPE and Scientific Rationale

Equipment Category Specification / Standard Scientific Rationale & Causality
Gloves Double-layered Nitrile (Outer ≥0.11 mm) Nitrile provides superior chemical resistance to DMSO compared to latex. The double-layer system ensures the outer glove can be immediately doffed if splashed, preventing the DMSO from acting as a carrier for systemic dermal absorption[3].
Eye Protection Safety Goggles (ANSI Z87.1 / EN166) Tight-fitting goggles are mandatory. The dihydrochloride salt is highly irritating to ocular mucosa, and standard safety glasses do not protect against fine, aerosolized dust generated during weighing.
Respiratory N95 / P3 Particulate Respirator Required only if weighing outside a certified chemical fume hood. Prevents the inhalation of aerosolized basic amine salts.

| Body | Flame-retardant, static-dissipative lab coat | Prevents static charge transfer to the hygroscopic powder, minimizing the risk of the powder "jumping" from the spatula and aerosolizing. |

Part 3: Standard Operating Procedure (SOP): Safe Weighing and Dissolution

Objective: To prepare a 10 mM stock solution in anhydrous DMSO while maintaining operator safety and protecting the compound from hydrolytic degradation.

  • Environmental Control & De-staticing: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Wipe the analytical balance and the immediate work surface with a damp, static-dissipative cloth.

    • Causality: Dihydrochloride salts are prone to static cling. Neutralizing surface static prevents the powder from aerosolizing or adhering to the spatula, ensuring accurate dosing and minimizing inhalation risk.

  • Thermal Equilibration: Retrieve the compound from 2-8°C storage. Allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient humidity. The hygroscopic nature of the salt will rapidly absorb water, altering the effective molecular weight (318.3 g/mol ) and compromising the exact molarity of your stock solution[1].

  • Weighing Mechanics: Don double nitrile gloves. Using an anti-static polypropylene weigh boat and a grounded micro-spatula, carefully transfer the required mass.

    • Causality: Polypropylene reduces electrostatic repulsion compared to standard polystyrene boats, keeping the powder contained.

  • Solvent Addition: Transfer the powder to an amber glass vial. Slowly add anhydrous DMSO to reach the desired concentration.

    • Causality: Amber glass protects the photosensitive piperazine core from UV-induced degradation.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a 1% sodium bicarbonate solution, followed by 70% ethanol.

    • Causality: Mildly alkaline solutions safely neutralize the acidic dihydrochloride residue left on surfaces.

Part 4: Immediate Spill Response and Waste Management

In the event of a spill, immediate containment is required to prevent airborne exposure.

  • Assessment & Isolation: If a dry powder spill occurs, immediately turn off any localized fans or draft sources pointing at the spill. Do not attempt to sweep dry powder.

  • Wet Containment: Carefully cover the spilled powder with absorbent paper towels lightly dampened with water or a 1% sodium bicarbonate solution.

    • Causality: Wetting the powder prevents the generation of inhalable dust clouds and neutralizes the localized acidity of the dihydrochloride salt.

  • Collection: Scoop the dampened towels and residue using a non-sparking tool into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill area with soap and water, followed by a 70% ethanol wipe.

  • Waste Segregation: Label the bag as "Hazardous Solid Waste: Toxic Organic Amine Hydrochloride." Do not mix with halogenated liquid waste streams. Dispose of via high-temperature chemical incineration.

Part 5: Workflow Visualization

The following diagram outlines the logical decision tree for handling and exposure control.

G Storage 1. Storage Retrieval (2-8°C, Desiccated) PPE 2. PPE Donning (Nitrile, EN166 Goggles) Storage->PPE Hood 3. Transfer to Chemical Fume Hood PPE->Hood Weighing 4. Weighing (Anti-static tools) Hood->Weighing Spill Spill Detected? Weighing->Spill Cleanup Spill Protocol (Wet wipe, 1% NaHCO3) Spill->Cleanup Yes Dissolution 5. Dissolution (DMSO/Buffer) Spill->Dissolution No Waste 6. Hazardous Waste Disposal Cleanup->Waste Dissolution->Waste

Operational Safety and Exposure Control Workflow for 1-Phenyl-4-(piperidin-3-yl)piperazine.

References

  • Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment) Source: eCFR / Occupational Safety and Health Administration (OSHA) URL: [Link][4]

  • Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 (Surface Contaminants and Skin Exposure) Source: Occupational Safety and Health Administration (OSHA) URL: [Link][3]

  • Title: PubChem Compound Summary for CID 679, Dimethyl sulfoxide Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link][2]

Sources

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